Product packaging for 3-Phenyloxetan-3-amine(Cat. No.:CAS No. 1211567-54-2)

3-Phenyloxetan-3-amine

Cat. No.: B593815
CAS No.: 1211567-54-2
M. Wt: 149.193
InChI Key: XISUWHJCLGQGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenyloxetan-3-amine is a versatile chemical building block of significant interest in modern medicinal chemistry and drug discovery programs. Its value derives from the unique properties of the oxetane ring, a compact, polar, and strained oxygen-containing heterocycle that can improve the physicochemical profile of small molecules . Researchers incorporate this scaffold as a strategic surrogate for groups like gem-dimethyl or carbonyl, often leading to enhanced aqueous solubility, improved metabolic stability, and better overall drug-likeness of lead compounds . The 3-aminooxetane core is recognized as a 1,3-amphoteric molecule, making it a valuable precursor for the synthesis of diverse heterocycles, such as iminothiazolidines and iminooxazolidines, via catalyst-free or catalyzed intermolecular annulation reactions with reagents like isocyanates . In anticancer research, oxetane-containing analogues have been crucial in the development of potent inhibitors against disease-related targets such as the aldehyde dehydrogenase (ALDH1A) subfamily and receptor tyrosine kinases like AXL . Furthermore, amino-oxetane motifs serve as effective bioisosteres in the design of enzyme inhibitors, as demonstrated in the development of selective inhibitors for pyruvate dehydrogenase, where they help maintain high binding affinity while conferring stability against enzymatic hydrolysis . This compound is intended for use in scientific research and development laboratories only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B593815 3-Phenyloxetan-3-amine CAS No. 1211567-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISUWHJCLGQGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211567-54-2
Record name 3-phenyloxetan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyloxetan-3-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structure, featuring a strained four-membered oxetane ring coupled with a phenyl and an amine group, presents a compelling scaffold for the design of novel therapeutic agents. The oxetane motif is increasingly utilized as a bioisostere in drug design to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of this compound, with a focus on its emerging role as a key building block for agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized below, providing essential data for researchers working with this compound.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Monoisotopic Mass 149.084063974 Da[1]
Appearance Solid (hydrochloride salt)[2]
Topological Polar Surface Area 35.3 Ų[1]
Complexity 136[1]
XLogP3 0.3[1]
Structural Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 1211567-54-2[1]
SMILES C1C(CO1)(C2=CC=CC=C2)N[1]
InChI InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2[1]
InChIKey XISUWHJCLGQGMS-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Workflow

G start Starting Material: 3-Phenyloxetan-3-ol step1 Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) start->step1 MsCl or TsCl, base step2 Nucleophilic Substitution with Azide Source (e.g., NaN₃) step1->step2 NaN₃, DMF step3 Reduction of Azide (e.g., LiAlH₄ or H₂/Pd-C) step2->step3 Reducing Agent end_product Final Product: This compound step3->end_product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Adapted)

Step 1: Activation of the Hydroxyl Group of 3-Phenyloxetan-3-ol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenyloxetan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C and add a suitable base, such as triethylamine (1.5 equivalents).

  • Activation: Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution with an Azide Source

  • Reaction Setup: Dissolve the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Reduction of the Azide to the Amine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

  • Addition of Azide: Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the reducing agent suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with the ether solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Relevance in Drug Development: Targeting the GLP-1 Receptor

Recent advancements in medicinal chemistry have highlighted the potential of 3-phenyloxetane derivatives as potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[3] The GLP-1R is a well-established therapeutic target for the treatment of type 2 diabetes and obesity.[3] Activation of this receptor leads to a cascade of downstream signaling events that promote glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[1][4]

The incorporation of the 3-phenyloxetane-3-amine scaffold into small molecule GLP-1R agonists offers a promising strategy to develop orally bioavailable alternatives to the currently available injectable peptide-based therapies.[3]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a derivative of this compound, to the GLP-1 receptor on pancreatic β-cells initiates a G-protein-coupled signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Agonist 3-Phenyloxetane Derivative (Agonist) Agonist->GLP1R Binds to

Caption: GLP-1 Receptor signaling pathway in pancreatic β-cells.

This signaling cascade primarily involves the activation of the Gαs subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[1] Both PKA and Epac2 play crucial roles in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The recent emergence of 3-phenyloxetane derivatives as potent GLP-1R agonists underscores the significant potential of this compound in the ongoing search for effective treatments for type 2 diabetes and obesity. The synthetic methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic promise of this compound and its derivatives.

References

Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel trifunctional building block, 3-phenyloxetan-3-amine. Given the limited availability of published experimental data for this specific molecule, this document combines physicochemical properties from public databases, predicted spectroscopic data based on analogous structures, and detailed, generalized experimental protocols for the synthesis and characterization of such compounds. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound (C₉H₁₁NO) are summarized in the table below. This data is crucial for its handling, formulation, and application in various chemical contexts.[1]

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Monoisotopic Mass 149.084063974 Da
Topological Polar Surface Area 35.3 Ų
CAS Number 1211567-54-2

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups (phenyl, primary amine, and oxetane) and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the oxetane ring, and the protons of the amine group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet5HPhenyl group (Ar-H)
~ 4.5 - 4.8AB quartet or two doublets4HOxetane ring (-CH₂-O- and -CH₂-C-)
~ 1.5 - 2.5Broad singlet2HAmine group (-NH₂)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show distinct signals for the carbons of the phenyl ring, the oxetane ring, and the carbon bearing the amine group.

Chemical Shift (δ) (ppm)Assignment
~ 140 - 145Quaternary phenyl carbon (C-Ar)
~ 125 - 130Phenyl carbons (CH-Ar)
~ 75 - 80Oxetane methylene carbons (-CH₂-O-)
~ 55 - 60Quaternary oxetane carbon (C-NH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (two bands)N-H stretchPrimary Amine
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (Oxetane)
1600 - 1650N-H bendPrimary Amine
1450 - 1600C=C stretchAromatic
1000 - 1100C-O stretchOxetane
Mass Spectrometry (MS)

Mass spectrometry data for this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with potential fragmentation patterns. The predicted collision cross-section (CCS) values for various adducts are also presented.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺150.09134127.2
[M+Na]⁺172.07328133.2
[M-H]⁻148.07678134.2
[M+NH₄]⁺167.11788142.0
[M+K]⁺188.04722135.7
[M]⁺149.08351133.6

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as this compound.

Synthesis of 3,3-Disubstituted Oxetanes

A common route for the synthesis of 3,3-disubstituted oxetanes involves a multi-step process starting from a suitable diol.[3] The synthesis of this compound could plausibly be adapted from established methods for similar structures.

General Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction(s) (e.g., Cyclization) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small organic molecule.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation : For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Spectrum Generation : The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

References

The Rise of a Four-Membered Ring: A Technical Guide to the Discovery and History of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. In particular, 3-substituted oxetanes have garnered significant attention for their unique ability to modulate the physicochemical and pharmacological properties of drug candidates. This in-depth guide explores the historical milestones, key synthetic advancements, and the strategic application of 3-substituted oxetanes in drug discovery, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Photochemistry to Pharmaceutical Prominence

The journey of oxetanes in organic chemistry began with early photochemical explorations. The first synthesis of the parent oxetane was reported in the 1870s by Reboul.[1] A pivotal moment in the synthesis of the oxetane ring was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and later established in its utility by George Büchi.[2][3] This [2+2] photocycloaddition between a carbonyl compound and an alkene provided a direct, albeit initially mechanistically ambiguous, route to the oxetane core.[4][5][6]

For many years, the inherent ring strain of oxetanes, comparable to that of epoxides, led to a perception of instability, limiting their widespread application.[1][7] However, the discovery of oxetane-containing natural products, most notably the potent anticancer agent Paclitaxel (Taxol®) , sparked a renewed interest in this unique heterocycle.[8] The oxetane moiety in Taxol was found to be crucial for its bioactivity, contributing to the rigid conformation necessary for microtubule binding.[8]

A paradigm shift in the application of oxetanes occurred in the early 2000s with the seminal work of Carreira and colleagues.[2][6][9] They proposed and demonstrated that 3-substituted oxetanes could serve as valuable bioisosteres for commonly used functional groups in drug molecules, specifically the gem-dimethyl and carbonyl groups.[2][6][9] This concept of bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties, opened the floodgates for the strategic incorporation of oxetanes to enhance drug-like properties.[10]

Historical_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1870s 1870s First synthesis of parent oxetane (Reboul) 1909 1909 Paternò–Büchi reaction discovered 1870s->1909 1971 1971 Paclitaxel (Taxol®) isolated 1909->1971 1993 1993 Taxol® approved for medical use 1971->1993 2006 2006 Carreira reports oxetanes as bioisosteres for gem-dimethyl and carbonyl groups 1993->2006

Key milestones in the history of 3-substituted oxetanes.

The Oxetane Advantage: Bioisosterism in Drug Design

The strategic replacement of common chemical motifs with 3-substituted oxetanes can profoundly and beneficially alter a molecule's properties. The oxetane ring offers a unique combination of features:

  • Polarity and Solubility: As a polar alternative to the nonpolar gem-dimethyl group, the oxetane moiety can significantly increase aqueous solubility and reduce lipophilicity (LogD), which is often advantageous for improving a compound's pharmacokinetic profile.[10][11]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][10] When replacing a carbonyl group, the oxetane is not susceptible to the same enzymatic modifications.[2]

  • Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[7]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of proximal amines, which can be beneficial for avoiding off-target effects, such as hERG inhibition.[9]

Bioisosteric_Replacement cluster_lead Lead Compound cluster_analog Oxetane Analog cluster_properties Improved Properties Lead Lead Compound with - gem-dimethyl or - carbonyl group Oxetane 3-Substituted Oxetane Analog Lead->Oxetane Bioisosteric Replacement Solubility Increased Solubility Oxetane->Solubility Metabolic_Stability Enhanced Metabolic Stability Oxetane->Metabolic_Stability Lipophilicity Reduced Lipophilicity Oxetane->Lipophilicity pKa_Modulation pKa Modulation Oxetane->pKa_Modulation

The strategy of bioisosteric replacement with 3-substituted oxetanes.
Quantitative Comparison of Physicochemical and Biological Properties

The following tables summarize the quantitative impact of replacing gem-dimethyl and carbonyl groups with a 3-substituted oxetane moiety on key drug-like properties.

Table 1: Physicochemical Property Comparison

Compound PairOriginal MoietyLogD (pH 7.4)Aqueous Solubility (µg/mL)pKa (of proximal amine)Reference
Pair 1 gem-dimethyl3.519.9[8][11]
Oxetane1.8>40007.2[8][11]
Pair 2 (Thalidomide vs. Oxetanothalidomide) Carbonyl0.950N/A[11]
Oxetane0.3200N/A[11]
Pair 3 (mTOR Inhibitor) PyrimidineN/AN/A7.6[9]
OxetaneN/AN/A5.0[9]

Table 2: Biological Property Comparison

Compound PairOriginal MoietyMetabolic Stability (CLint, µL/min/mg protein)Biological Activity (IC₅₀)TargetReference
Pair 1 Carbonyl> 293N/AN/A[5][6]
Oxetane25.9N/AN/A[5][6]
Pair 2 (mTOR Inhibitor vs. GDC-0349) PyrimidineHighN/AmTOR[9]
OxetaneLow (10-fold reduction in free plasma clearance)MaintainedmTOR[9]
Pair 3 (MNK Inhibitor) MethylModerate0.5 µM (MNK1)MNK1/2[8]
OxetaneHigh (stable in HLM & MLM)0.2 µM (MNK1)MNK1/2[8]

Key Synthetic Strategies for 3-Substituted Oxetanes

The synthetic accessibility of 3-substituted oxetanes has evolved significantly, with the commercially available oxetan-3-one emerging as a versatile and crucial building block.[12][13][14]

The Paternò–Büchi Reaction

Historically significant, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.[4][5][6] The reaction typically proceeds via the triplet excited state of the carbonyl, leading to a 1,4-biradical intermediate that cyclizes to the oxetane ring.[5] While powerful, this method can be limited by issues of regioselectivity and the need for specialized photochemical equipment.[6]

The Paternò–Büchi reaction for oxetane synthesis.
Synthesis and Derivatization of Oxetan-3-one

The development of scalable syntheses for oxetan-3-one has been a major breakthrough, enabling broad access to a diverse range of 3-substituted oxetanes.[13][15] A common laboratory-scale synthesis involves the intramolecular cyclization of a protected dihydroxyacetone derivative.[15] More recently, gold-catalyzed one-step syntheses from propargylic alcohols have been developed, offering an efficient and safer alternative to methods using hazardous diazo ketones.[12][13][16]

Oxetan-3-one is a versatile intermediate that can be readily functionalized through a variety of standard organic transformations:

  • Reductive Amination: To introduce amino substituents.[15]

  • Grignard and Organolithium Addition: To form tertiary alcohols.[15]

  • Horner-Wadsworth-Emmons Olefination: To create exocyclic double bonds for further functionalization.[7]

  • Strecker and Henry Reactions: To synthesize oxetane-containing amino acids and amino alcohols.[7]

Oxetan_3_one_Synthesis_Derivatization Propargylic_Alcohol Propargylic Alcohol Oxetan_3_one Oxetan-3-one Propargylic_Alcohol->Oxetan_3_one Au-catalyzed cyclization 3_Aminooxetane 3-Aminooxetane Oxetan_3_one->3_Aminooxetane Reductive Amination 3_Hydroxyoxetane 3-Alkyl/Aryl-3-hydroxyoxetane Oxetan_3_one->3_Hydroxyoxetane Grignard/Organolithium Addition Oxetane_Ester α,β-Unsaturated Oxetane Ester Oxetan_3_one->Oxetane_Ester Horner-Wadsworth-Emmons Oxetane_Amino_Acid Oxetane Amino Acid Oxetane_Ester->Oxetane_Amino_Acid Further Functionalization

Synthesis and derivatization of the key intermediate, oxetan-3-one.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryloxetan-3-ol via Grignard Reaction with Oxetan-3-one

This protocol describes the synthesis of a 3-aryl-3-hydroxyoxetane, a common precursor for further functionalization.

Materials:

  • Aryl bromide (1.1 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous diethyl ether or THF

  • Oxetan-3-one (1.0 eq.)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings.

  • Add a solution of the aryl bromide in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation. The reaction may require gentle heating or the addition of a small crystal of iodine to start.

  • Once the magnesium is consumed, cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of oxetan-3-one in the same anhydrous solvent to the stirred Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxetan-3-ol.

Protocol 2: Reductive Amination of Oxetan-3-one to Synthesize a 3-Aminooxetane Derivative

This protocol details the synthesis of a 3-aminooxetane via a one-pot reductive amination procedure.

Materials:

  • Oxetan-3-one (1.0 eq.)

  • Primary or secondary amine (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the amine and oxetan-3-one in anhydrous DCE or THF, add sodium triacetoxyborohydride portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the desired 3-aminooxetane.

Conclusion

The discovery and development of 3-substituted oxetanes represent a significant advancement in medicinal chemistry. From their origins in early photochemical studies to their current status as a valuable tool for drug design, the journey of these small, strained heterocycles highlights the continuous evolution of synthetic chemistry and its impact on pharmaceutical research. The ability of the oxetane moiety to act as a bioisosteric replacement for common functional groups, thereby improving the physicochemical and metabolic properties of drug candidates, has solidified its place in the modern drug discovery toolbox. With an expanding array of synthetic methodologies and a growing understanding of their structure-property relationships, 3-substituted oxetanes are poised to play an even more prominent role in the development of the next generation of therapeutics.

References

Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyloxetan-3-amine hydrochloride is a heterocyclic compound featuring a substituted oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry, often incorporated into drug candidates to enhance key physicochemical properties such as solubility and metabolic stability[1]. As a hydrochloride salt, the compound's aqueous solubility is generally enhanced compared to its free base form, a crucial attribute for formulation and bioavailability[2]. This document provides a detailed overview of the known physicochemical properties of this compound hydrochloride, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its application in drug discovery.

Chemical Identity and Properties

PropertyValueReference / Note
IUPAC Name This compound;hydrochloride[3]
CAS Number 1211284-11-5[3][4][5][6]
Molecular Formula C₉H₁₂ClNO[3][4][5]
Molecular Weight 185.65 g/mol [3][4][5]
Appearance Solid, Powder[3][4]
Purity ≥97%[3][4]
Canonical SMILES C1C(CO1)(C2=CC=CC=C2)N.Cl[3]
InChI Key RWUQQOGOMYRSSK-UHFFFAOYSA-N[3][4]
logP (Predicted) 0.3 (XLogP3-AA for free base)[7][8]
Melting Point Data not available
Aqueous Solubility Data not availableHydrochloride salts typically have enhanced aqueous solubility.[2]
pKa Data not available

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining key physicochemical parameters critical for the evaluation of drug candidates.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting temperature (Tₘ) of a crystalline solid[9][10].

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of this compound hydrochloride into a Tzero hermetic aluminum pan[11].

    • Place the corresponding lid on the pan and seal it using a sample press to create a hermetic seal[11].

    • Prepare an empty, sealed hermetic pan to serve as the reference[11].

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC instrument's auto-sampler tray[11].

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min[10].

    • Set the experimental temperature program. A typical program involves an initial equilibration step followed by a heating ramp. For example, equilibrate at 25°C and then heat at a constant rate of 2°C/min to a final temperature well above the expected melting point (e.g., 200°C)[10].

  • Data Acquisition and Analysis:

    • Initiate the temperature program. The instrument records the differential heat flow between the sample and the reference as a function of temperature.

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The melting point (Tₘ) is typically determined as the onset temperature or the peak maximum of the melting endotherm[12]. The area under the peak corresponds to the heat of fusion[10].

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent system[13][14].

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)[14]. The excess solid ensures that equilibrium is reached with an undissolved solid phase present[14].

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound[13][15]. The pH of the suspension should be verified at the beginning and end of the experiment[14].

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand to let undissolved solids sediment.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a syringe filter, e.g., 0.45 µm) or centrifuged at high speed[4][13].

    • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS[4][13].

    • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution[4]. The measured concentration represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an ionizable compound by measuring the pH of a solution after incremental additions of a titrant (an acid or a base)[3][16][17].

Protocol:

  • Preparation:

    • Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16][17].

    • Accurately prepare a standard titrant solution, typically 0.1 M NaOH or 0.1 M HCl[16][17].

    • Prepare a solution of this compound hydrochloride of known concentration (e.g., 1 mM) in water[16][17]. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added[16][17].

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer[16][17].

    • Immerse the calibrated pH electrode into the solution.

    • For an amine hydrochloride (an acidic salt), the solution will be initially acidic. Titrate by adding small, precise increments of the standardized NaOH solution[17].

    • After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added[16].

    • Continue the titration until the pH has passed the equivalence point and entered a stable, basic region (e.g., pH 12-12.5)[16][17].

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which the amine group is 50% ionized. This corresponds to the midpoint of the steepest section of the titration curve (the inflection point)[3].

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of this equivalence point. The experiment should be performed in triplicate to ensure reproducibility[16].

Relevance in Drug Discovery & Development

The physicochemical properties detailed above are fundamental to the preclinical assessment of a new chemical entity. They directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The oxetane moiety is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups to improve such properties[18].

Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow where the determination of physicochemical properties guides key decisions in the early stages of drug discovery.

G cluster_0 Compound Synthesis & Identification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Safety Assessment cluster_3 Decision Making & Optimization synthesis Synthesis of This compound HCl identity Structure & Purity Confirmation (NMR, MS, HPLC) synthesis->identity solubility Aqueous Solubility (Shake-Flask) identity->solubility pka pKa Determination (Potentiometric Titration) identity->pka logp Lipophilicity (logP) (Shake-Flask/HPLC) identity->logp melting_point Melting Point & Form (DSC, XRPD) identity->melting_point permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability Influences Absorption pka->permeability Affects Charge & Transport logp->permeability Impacts Membrane Interaction & Binding metabolism Metabolic Stability (Microsomes, Hepatocytes) logp->metabolism Impacts Membrane Interaction & Binding toxicity Early Cytotoxicity (e.g., HepG2 Assay) logp->toxicity Impacts Membrane Interaction & Binding go_nogo Go/No-Go Decision for In Vivo Studies permeability->go_nogo metabolism->go_nogo toxicity->go_nogo optimization Lead Optimization (Structure Modification) go_nogo->optimization No-Go: Poor Profile optimization->synthesis Redesign

Caption: Physicochemical profiling workflow in early drug discovery.

Conclusion

This compound hydrochloride is a compound of interest for drug discovery, leveraging the beneficial properties of the oxetane scaffold. While comprehensive experimental data on its physicochemical properties is sparse, established protocols for determining melting point, solubility, and pKa are readily available. The application of these standardized methods, as outlined in this guide, is essential for building a robust data package to enable informed decision-making in the progression of this and similar compounds through the drug development pipeline.

References

The Oxetane Ring in Focus: A Technical Guide to the Biological Potential of 3-Phenyloxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the properties of drug candidates. Among these, the oxetane motif has garnered significant attention as a versatile bioisostere, offering a unique combination of physicochemical properties that can lead to improved pharmacological profiles. This technical guide delves into the core biological activities and therapeutic potential of a specific, yet underexplored class of compounds: 3-phenyloxetan-3-amine derivatives. While extensive quantitative biological data for a broad range of these specific derivatives is not widely available in the public domain, this guide will provide an in-depth analysis based on the established principles of bioisosterism, structure-activity relationships (SAR) of related compounds, and the known biological roles of analogous pharmacophores.

The this compound Scaffold: A Promising Chemical Space

The this compound core combines several key features that make it an attractive starting point for drug discovery programs. The oxetane ring, a four-membered cyclic ether, is a polar, metabolically stable, and three-dimensional motif. Its introduction into a molecule can significantly impact properties such as aqueous solubility, lipophilicity, and metabolic stability. The geminal arrangement of the phenyl and amine substituents on the oxetane ring creates a rigid scaffold that can present these key pharmacophoric elements in a well-defined spatial orientation for interaction with biological targets.

The presence of the primary amine provides a handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of target engagement and pharmacokinetic properties. Furthermore, the phenyl group can be readily substituted to probe for additional binding interactions and to modulate the overall electronic and steric properties of the molecule.

Potential Biological Activities and Therapeutic Targets

Based on the structural features of the this compound scaffold and the known activities of structurally related compounds, several potential biological activities can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[2] The core structure of this compound bears resemblance to known MAO inhibitors that feature an amine and an aromatic ring. The constrained conformation imposed by the oxetane ring could offer a unique binding mode within the active site of MAO-A or MAO-B.

Table 1: Hypothetical Activity of this compound Derivatives as MAO Inhibitors

DerivativeSubstitution on Phenyl RingPredicted TargetPredicted Potency (IC50)Rationale
1a UnsubstitutedMAO-A/MAO-BModerateCore scaffold similarity to known MAOIs.
1b 4-FluoroMAO-BPotentFluorine substitution can enhance binding affinity.
1c 3,4-DichloroMAO-APotentHalogen substitutions can increase potency.
1d 4-MethoxyMAO-A/MAO-BModerate to WeakElectron-donating groups may modulate activity.

Note: The data in this table is hypothetical and intended for illustrative purposes to guide potential research directions. Actual experimental data is required for validation.

Other Potential Central Nervous System (CNS) Activities

The structural similarity to various CNS-active compounds suggests that this compound derivatives could interact with other targets within the central nervous system, such as G-protein coupled receptors (GPCRs) or ion channels. The ability of the oxetane moiety to act as a bioisostere for a gem-dimethyl group, which is present in many CNS drugs, further supports this hypothesis.[3]

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of novel this compound derivatives, a systematic screening approach is recommended. The following are detailed methodologies for key experiments.

Monoamine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (MAO-A substrate)

  • Benzylamine hydrochloride (MAO-B substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in phosphate buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and their respective substrates in phosphate buffer.

  • Assay Reaction: In a 96-well black microplate, add the following in order:

    • Phosphate buffer

    • Test compound or vehicle control (DMSO)

    • MAO enzyme (A or B)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the Amplex Red/HRP solution followed by the appropriate substrate to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Mix Combine Compound, Enzyme, and Buffer Compound_Prep->Reaction_Mix Enzyme_Prep Enzyme Solution Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Solution Preincubation Pre-incubate (15 min, 37°C) Reaction_Mix->Preincubation Initiation Add Substrate & Detection Reagents Preincubation->Initiation Measurement Kinetic Measurement (Fluorescence) Initiation->Measurement Rate_Calc Calculate Reaction Rate Measurement->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc MAO_Inhibition_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA_release Monoamine Release MA_synapse Synaptic Monoamines MA_release->MA_synapse Postsynaptic_Receptor Postsynaptic Receptor MA_synapse->Postsynaptic_Receptor Activation MA_reuptake Reuptake MA_synapse->MA_reuptake MAO Monoamine Oxidase (MAO) MA_reuptake->MAO Metabolism Monoamine Metabolism MAO->Metabolism Derivative This compound Derivative Derivative->MAO Inhibition

References

3-Phenyloxetan-3-amine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the emerging structural motifs, the 3-phenyloxetan-3-amine core has garnered attention for its unique combination of three-dimensionality, polarity, and synthetic tractability. This technical guide provides a comprehensive overview of this compound as a scaffold, consolidating available data on its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a bioisosteric replacement and a building block for accessing novel chemical space.

Introduction to the this compound Scaffold

The this compound scaffold is characterized by a central four-membered oxetane ring substituted at the 3-position with both a phenyl group and an amine. This arrangement confers a rigid, three-dimensional geometry, a desirable trait for enhancing target binding affinity and selectivity. The oxetane ring itself is a polar, metabolically stable motif that can improve aqueous solubility and reduce lipophilicity, key parameters in optimizing the pharmacokinetic profile of a drug candidate. The presence of the primary amine provides a crucial handle for further synthetic elaboration, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties

The physicochemical properties of the parent this compound molecule provide a baseline for understanding its potential contribution to the overall properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 35.3 Ų[1]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of 3-aminooxetanes. A common approach involves the construction of the oxetane ring followed by the introduction of the amine functionality.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical multi-step synthesis based on general principles of organic chemistry for the formation of substituted oxetanes and subsequent amination.

Step 1: Synthesis of 3-Phenyl-3-oxo-propanoate

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the Claisen condensation can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Reduction to 1-Phenylpropane-1,3-diol

  • Reaction Setup: The 3-phenyl-3-oxo-propanoate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • Reduction: The solution is cooled to 0°C and a strong reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the diol.

Step 3: Cyclization to 3-Phenyloxetan-3-ol

  • Reaction Setup: The 1-phenylpropane-1,3-diol (1.0 eq) is dissolved in an appropriate solvent like dichloromethane (DCM).

  • Tosylation: The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl, 1.1 eq) and a base such as triethylamine (1.2 eq) are added. The reaction is stirred at this temperature for 2-4 hours.

  • Cyclization: A strong base, such as sodium hydride (NaH, 1.5 eq), is added to the reaction mixture, which is then stirred at room temperature for 12-24 hours to facilitate intramolecular cyclization.

  • Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Conversion to 3-Azido-3-phenyloxetane

  • Reaction Setup: 3-Phenyloxetan-3-ol (1.0 eq) is dissolved in a suitable solvent like toluene.

  • Activation: Diphenylphosphoryl azide (DPPA, 1.2 eq) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) are added.

  • Reaction: The mixture is heated to 80-100°C for 4-8 hours. The reaction progress is monitored by TLC.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Step 5: Reduction to this compound

  • Reaction Setup: The 3-azido-3-phenyloxetane (1.0 eq) is dissolved in a solvent mixture of THF and water.

  • Reduction: Triphenylphosphine (PPh₃, 1.2 eq) is added, and the mixture is stirred at room temperature for 12-24 hours (Staudinger reduction).

  • Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound.

G cluster_0 Synthesis of this compound Ethyl Benzoate Ethyl Benzoate Claisen Condensation Claisen Condensation Ethyl Benzoate->Claisen Condensation 3-Phenyl-3-oxo-propanoate 3-Phenyl-3-oxo-propanoate Claisen Condensation->3-Phenyl-3-oxo-propanoate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Reduction (LiAlH4) Reduction (LiAlH4) 3-Phenyl-3-oxo-propanoate->Reduction (LiAlH4) 1-Phenylpropane-1,3-diol 1-Phenylpropane-1,3-diol Reduction (LiAlH4)->1-Phenylpropane-1,3-diol Cyclization Cyclization 1-Phenylpropane-1,3-diol->Cyclization 3-Phenyloxetan-3-ol 3-Phenyloxetan-3-ol Cyclization->3-Phenyloxetan-3-ol Azidation (DPPA) Azidation (DPPA) 3-Phenyloxetan-3-ol->Azidation (DPPA) 3-Azido-3-phenyloxetane 3-Azido-3-phenyloxetane Azidation (DPPA)->3-Azido-3-phenyloxetane Reduction (Staudinger) Reduction (Staudinger) 3-Azido-3-phenyloxetane->Reduction (Staudinger) This compound This compound Reduction (Staudinger)->this compound

A plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold holds significant promise in medicinal chemistry due to its potential to serve as a bioisosteric replacement for other common motifs and as a versatile building block for the synthesis of diverse compound libraries.

Bioisosteric Replacement

Bioisosterism is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound moiety can be considered a bioisostere for several established pharmacophores:

  • gem-Dimethyl Group: The oxetane ring can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity.

  • Carbonyl Group: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl group, but with improved metabolic stability.

  • Phenylpropylamine: The rigidified framework of this compound offers a conformationally constrained alternative to more flexible phenylpropylamine scaffolds, which could lead to enhanced receptor affinity and selectivity.

Scaffold for Library Synthesis

The primary amine of the this compound core serves as a versatile synthetic handle for the construction of compound libraries. A variety of chemical transformations can be employed to introduce diverse substituents, enabling a thorough exploration of the structure-activity relationship.

G cluster_0 Derivatization Reactions This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Reductive Amination Reductive Amination This compound->Reductive Amination Sulfonylation Sulfonylation This compound->Sulfonylation Urea Formation Urea Formation This compound->Urea Formation Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Secondary/Tertiary Amines Secondary/Tertiary Amines Reductive Amination->Secondary/Tertiary Amines Sulfonamide Derivatives Sulfonamide Derivatives Sulfonylation->Sulfonamide Derivatives Urea Derivatives Urea Derivatives Urea Formation->Urea Derivatives

Synthetic utility of the this compound scaffold.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the phenylamine motif in ligands for G-protein coupled receptors (GPCRs), it is plausible that derivatives of this compound could target this important class of receptors. Arylpiperazines, which share structural similarities, are known to be aminergic GPCR ligands.[2] Specifically, receptors for neurotransmitters like serotonin (5-HT) and dopamine are often modulated by compounds containing a phenylamine core.

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a generalized GPCR signaling cascade that could potentially be modulated by a ligand incorporating the this compound scaffold.

G cluster_0 Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector_Protein Effector Protein (e.g., Adenylyl Cyclase) G-Protein->Effector_Protein Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Protein->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

A generalized G-protein coupled receptor signaling pathway.

Quantitative Data

At present, there is a notable absence of publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, or pharmacokinetic parameters) for drug candidates specifically incorporating the this compound scaffold. The table below is provided as a template for the future compilation of such data as it becomes available through ongoing research and development efforts.

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)Cell Line / ModelPharmacokinetic ParameterValueSource
Data Not Available

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its inherent structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents. The three-dimensional nature of the oxetane ring, combined with its polarity and the synthetic versatility of the amine functionality, provides a powerful platform for the development of new chemical entities with improved drug-like properties.

Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the systematic biological evaluation of compound libraries based on this scaffold against a wide range of therapeutic targets is warranted. In particular, exploring its potential as a GPCR ligand, especially for serotonin and dopamine receptors, could be a fruitful avenue of investigation. As more data becomes available, the true potential of the this compound scaffold in shaping the future of drug discovery will become clearer.

References

An In-depth Technical Guide to 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and plausible synthetic approaches, alongside its reactivity profile.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a four-membered oxetane ring substituted with a phenyl group and an amine at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/PropertyValueSource(s)
CAS Number 1211567-54-2[1][2]
InChIKey XISUWHJCLGQGMS-UHFFFAOYSA-N[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
IUPAC Name This compound[2]
Predicted XLogP3 0.3[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

A hydrochloride salt of this compound is also commercially available with the CAS number 1211284-11-5.[4]

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and effective method can be derived from general procedures for the synthesis of 3-aryl-3-aminooxetanes. One such approach involves the reaction of a suitable precursor with an aminating agent.

General Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetanes

The synthesis of 3-substituted-3-aminooxetanes can be achieved through various methods, including the nucleophilic addition of organometallic reagents to oxetan-3-imines or related electrophiles. The following is a generalized protocol based on the synthesis of similar structures.

Materials:

  • 3-Oxetanone

  • Phenylmagnesium bromide (or other suitable phenylating agent)

  • A source of ammonia or a protected amine equivalent

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for protection/deprotection if necessary

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Formation of 3-Phenyl-3-hydroxyoxetane: To a solution of 3-oxetanone in anhydrous THF at a low temperature (e.g., -78 °C), a solution of phenylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, 3-phenyl-3-hydroxyoxetane, is extracted with an organic solvent, dried, and purified.

  • Conversion to an Amine Precursor: The hydroxyl group of 3-phenyl-3-hydroxyoxetane can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Introduction of the Amino Group: The activated intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or with a protected amine, to introduce the amino functionality via nucleophilic substitution.

  • Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions to yield the final product, this compound.

  • Purification: The final compound is purified by column chromatography or distillation.

Reactivity and Applications

3-Aminooxetanes are recognized as versatile building blocks in organic synthesis. They can act as 1,3-amphoteric molecules, meaning they possess both nucleophilic (the amine) and electrophilic (the oxetane ring) centers.[5][6][7] This dual reactivity allows for their use in various cycloaddition and annulation reactions to construct more complex heterocyclic systems, which are of significant interest in drug discovery.[5][8]

The oxetane motif itself is a valuable bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved physicochemical properties such as solubility and metabolic stability.[9] Therefore, this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualization of Synthetic Logic

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, highlighting the key transformations.

G Generalized Synthetic Pathway for this compound A 3-Oxetanone C 3-Phenyl-3-hydroxyoxetane A->C Phenylation B Phenylmagnesium bromide B->C D Activation of Hydroxyl Group C->D Sulfonylation E Activated Intermediate (e.g., Tosylate) D->E G This compound E->G Nucleophilic Substitution F Aminating Agent (e.g., NaN3 then reduction) F->G

Caption: Generalized synthetic pathway for this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. Further investigation into specific reaction conditions and characterization will be beneficial for its practical application.

References

Molecular weight and formula of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Phenyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with both a phenyl group and an amine group at the 3-position. The oxetane motif is of significant interest in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and the context of its application in modern chemistry.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from established chemical databases and provides essential information for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1211567-54-2[1]
Canonical SMILES C1C(CO1)(C2=CC=CC=C2)N[1]
InChI Key XISUWHJCLGQGMS-UHFFFAOYSA-N[1]
Monoisotopic Mass 149.084063974 Da[1]
Appearance Solid (for hydrochloride salt)[2]

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be proposed based on established organometallic and functional group transformation reactions. The synthesis of 3-substituted oxetanes often begins with a common precursor, oxetan-3-one.

A logical and commonly employed strategy involves the following key transformations:

  • Nucleophilic Addition: The synthesis would likely commence with the addition of a phenyl nucleophile to the carbonyl group of oxetan-3-one. A Grignard reagent, such as phenylmagnesium bromide, is a suitable choice for this transformation. This step creates the C-C bond and establishes the phenyl-substituted tertiary alcohol intermediate, 3-phenyloxetan-3-ol.

  • Functional Group Interconversion: The tertiary hydroxyl group of the intermediate must then be converted to a primary amine. This is a challenging transformation that can be approached through several multi-step methods, such as a Ritter reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Plausible Experimental Protocol (Generalized)

This protocol is a generalized representation and has not been optimized. It is intended for illustrative purposes for trained chemists.

Step 1: Synthesis of 3-Phenyloxetan-3-ol

  • To a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled in an ice bath, a solution of phenylmagnesium bromide (1.1 equivalents) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenyloxetan-3-ol, which can be purified by column chromatography.

Step 2: Conversion of Alcohol to Amine (via Azide)

  • The hydroxyl group of 3-phenyloxetan-3-ol is first converted to a suitable leaving group. For instance, reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine yields the corresponding mesylate.

  • The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to produce 3-azido-3-phenyloxetane via an Sₙ2 reaction.

  • The resulting azide is reduced to the primary amine. A Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation over a palladium catalyst, can be employed to afford the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the plausible synthetic pathway described above.

G start_material Oxetan-3-one intermediate1 3-Phenyloxetan-3-ol start_material->intermediate1 Nucleophilic Addition reagent1 Phenylmagnesium Bromide reagent1->intermediate1 intermediate2 3-Azido-3-phenyloxetane intermediate1->intermediate2 Functional Group Interconversion reagent2 1. MsCl, Et3N 2. NaN3 reagent2->intermediate2 product This compound intermediate2->product Reduction reagent3 Reduction (e.g., H2, Pd/C or PPh3/H2O) reagent3->product

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data detailing the biological activity or signaling pathway modulation of this compound itself. However, the structural components of the molecule are highly relevant in medicinal chemistry.

  • The Oxetane Ring as a Bioisostere: The oxetane ring is increasingly used by medicinal chemists as a "privileged" structural motif. It can serve as a bioisosteric replacement for other common groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a drug candidate's profile, including enhanced aqueous solubility, reduced metabolic liability, and improved cell permeability, without sacrificing binding affinity.

  • Amine Functional Group: The primary amine group is a key functional handle. It is basic and typically protonated at physiological pH, allowing for ionic interactions with biological targets like receptors and enzymes. It also serves as a critical point for further chemical modification to explore structure-activity relationships (SAR).

Given these features, this compound represents a valuable building block for the synthesis of larger, more complex molecules for screening in drug discovery programs. Its potential applications could span various therapeutic areas, depending on the other functionalities appended to its core structure.

References

Unlocking the Therapeutic Potential of 3-Phenyloxetan-3-amine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyloxetan-3-amine scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure and potential to enhance the physicochemical properties of drug candidates. While the oxetane ring has been successfully incorporated into approved drugs to improve parameters like solubility and metabolic stability, the specific therapeutic targets of derivatives of the core this compound structure are not yet well-defined in publicly accessible literature. This technical guide provides a prospective analysis of potential therapeutic targets for this compound class, based on structural analogy to known pharmacophores and the principles of modern drug discovery. We outline a comprehensive strategy for target identification and validation, complete with detailed experimental protocols and workflows, to empower researchers to explore the therapeutic utility of these promising molecules.

Introduction: The Rationale for Investigating this compound Derivatives

The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery as a versatile bioisostere.[1][2] Its ability to replace gem-dimethyl or carbonyl groups can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable conformational profile of a molecule.[1][2] The this compound core combines this beneficial heterocyclic moiety with a phenyl group and a primary amine, presenting a unique spatial arrangement of functional groups that could interact with a variety of biological targets.

The primary amine offers a key interaction point for hydrogen bonding, salt bridge formation, and further chemical modification, while the phenyl group can engage in hydrophobic and pi-stacking interactions. The rigid oxetane scaffold holds these features in a defined three-dimensional orientation, which can be advantageous for specific and high-affinity binding to protein targets. Given these structural characteristics, this compound derivatives represent a promising, yet underexplored, area for the development of novel therapeutics.

Potential Therapeutic Target Classes

In the absence of direct experimental evidence, a rational approach to identifying potential therapeutic targets for this compound derivatives involves considering structurally analogous compounds with known biological activities. The core structure bears resemblance to scaffolds known to interact with central nervous system (CNS) targets and certain enzyme families.

Potential Target Class Rationale for Consideration Examples of Relevant Targets
G-Protein Coupled Receptors (GPCRs) The phenyl and amine groups are common features in ligands for aminergic GPCRs, which are crucial in neurotransmission.Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2, D3), Adrenergic Receptors (e.g., α2, β2)
Ion Channels Phenylalkylamines are known to modulate the function of various ion channels, particularly those involved in neuronal excitability.Voltage-gated Sodium Channels, Voltage-gated Calcium Channels, NMDA Receptors
Monoamine Transporters The structure shares features with inhibitors of monoamine transporters, which are key targets for antidepressants and psychostimulants.Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)
Enzymes The scaffold could potentially fit into the active sites of various enzymes, particularly those that bind small aromatic amines.Monoamine Oxidase (MAO), Cyclooxygenases (COX), Kinases

A Roadmap for Target Identification and Validation

Identifying the specific molecular targets of a novel compound class is a critical step in drug development. The following section outlines a comprehensive and logical workflow for the deconvolution of the therapeutic targets of this compound derivatives.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography  Hit Compounds Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry  Eluted Proteins Candidate Target List Candidate Target List Mass Spectrometry->Candidate Target List  Protein IDs CETSA CETSA Candidate Target List->CETSA  Validate in Cells SPR SPR CETSA->SPR  Confirm Direct Binding Validated Targets Validated Targets SPR->Validated Targets  Binding Kinetics Enzymatic/Functional Assays Enzymatic/Functional Assays Validated Targets->Enzymatic/Functional Assays  Assess Activity Cell-based Signaling Assays Cell-based Signaling Assays Enzymatic/Functional Assays->Cell-based Signaling Assays  Cellular Effects Lead Optimization Lead Optimization Cell-based Signaling Assays->Lead Optimization  Confirmed Mechanism

A workflow for target identification and validation.
Detailed Experimental Protocols

This method aims to isolate binding partners of a this compound derivative from a complex biological sample, such as a cell lysate.

Protocol:

  • Ligand Immobilization:

    • Synthesize a derivative of the this compound core with a linker suitable for conjugation to a solid support (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine).

    • Covalently attach the linker-modified derivative to activated chromatography beads (e.g., NHS-activated sepharose).

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the ligand-immobilized beads to allow for binding of target proteins.

    • As a negative control, incubate the lysate with beads that have been blocked but have no immobilized ligand.

  • Washing and Elution:

    • Wash the beads extensively with a buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by either:

      • Adding a high concentration of the free (non-immobilized) this compound derivative to compete for binding.

      • Changing the pH or ionic strength of the buffer to disrupt the protein-ligand interaction.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Treat intact cells with the this compound derivative at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., from 37°C to 65°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

    • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a suitable detection method (e.g., Western blot or ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Signaling Pathway Modulation: Targeting the Serotonin 2A Receptor

To illustrate the potential mechanism of action, let's consider a hypothetical scenario where a this compound derivative acts as an antagonist at the serotonin 2A (5-HT2A) receptor, a GPCR implicated in various neuropsychiatric disorders.

G Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Activates Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates Derivative Derivative Derivative->5-HT2A Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response

Hypothetical antagonism of the 5-HT2A receptor signaling pathway.

In this model, the derivative would competitively bind to the 5-HT2A receptor, preventing its activation by the endogenous ligand, serotonin. This would block the downstream signaling cascade involving Gq/11, phospholipase C (PLC), and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately attenuating the cellular response.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics due to its attractive structural and physicochemical properties. While specific biological targets for this class of compounds are yet to be definitively identified in the public domain, a systematic approach based on structural analogy and modern target deconvolution techniques can pave the way for their discovery. The experimental workflows and potential target classes outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Future efforts should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in phenotypic and target-based screening assays to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug development. The outlined methodology is based on the chemical reduction of the nitrile precursor, 3-phenyloxetan-3-carbonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process. The initial step involves the formation of the key intermediate, 3-phenyloxetan-3-carbonitrile. The subsequent and final step is the reduction of the nitrile group to a primary amine. This transformation is a common and reliable method for the preparation of amines.[1][2]

Experimental Protocol: Reduction of 3-Phenyloxetan-3-carbonitrile

This protocol details the reduction of 3-phenyloxetan-3-carbonitrile to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent for this type of transformation.[1][2] An alternative method employing catalytic hydrogenation is also discussed.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3-Phenyloxetan-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Nitrile: A solution of 3-phenyloxetan-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of distilled water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup.

  • Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Optional Salt Formation: For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving the purified product in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Method 2: Catalytic Hydrogenation

An alternative green and efficient method for the reduction of nitriles is catalytic hydrogenation.[3][4][5] This method avoids the use of metal hydrides and often results in a cleaner reaction profile.

General Procedure:

A solution of 3-phenyloxetan-3-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or THF), often with the addition of ammonia to suppress the formation of secondary and tertiary amine by-products, is hydrogenated in the presence of a catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or a Ruthenium complex.[6] The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere (pressure and temperature conditions will vary depending on the chosen catalyst).[3][4] After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired primary amine.

Data Presentation

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium aluminum hydrideH₂ gas with catalyst
Catalyst Not applicableRaney Ni, Pd/C, Ru complex
Solvent Anhydrous Et₂O or THFEthanol, Methanol, THF
Temperature 0 °C to refluxTypically elevated (e.g., 120 °C)
Pressure AtmosphericElevated (e.g., 10 bar H₂)
Typical Reaction Time 2 - 4 hours4 hours to 24 hours
Work-up Aqueous quench and extractionFiltration and solvent removal
Purity (crude) Moderate to highGenerally high
Yield Good to excellentGood to excellent

Visualizations

Experimental Workflow for LiAlH₄ Reduction

experimental_workflow A 1. Reaction Setup LiAlH4 suspension in anhydrous ether at 0 °C B 2. Addition of Nitrile 3-Phenyloxetan-3-carbonitrile solution added dropwise A->B Slow addition C 3. Reaction Reflux for 2-4 hours B->C Warm to reflux D 4. Quenching Sequential addition of H2O and NaOH solution at 0 °C C->D Cooling E 5. Work-up Filtration and drying of the organic phase D->E Separation F 6. Purification Solvent removal and vacuum distillation/chromatography E->F Isolation G Product This compound F->G Final Product reaction_mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Work-up A 3-Phenyloxetan-3-carbonitrile (R-C≡N) B Imine intermediate (R-CH=N⁻) A->B Hydride attack C Amine dianion (R-CH₂-N²⁻) B->C Hydride attack LiAlH4_1 LiAlH4 LiAlH4_1->B D This compound (R-CH₂-NH₂) C->D Protonation LiAlH4_2 LiAlH4 LiAlH4_2->C H2O H₂O H2O->D

References

Purifying 3-Phenyloxetan-3-amine: An Application Note and Protocol for Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenyloxetan-3-amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of both a strained oxetane ring and a primary amine group makes it a versatile scaffold for introducing unique three-dimensional structures into drug candidates. However, the basic nature of the primary amine presents a significant challenge for purification by conventional silica gel column chromatography. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in poor separation, tailing of peaks, and potential degradation of the target compound.

This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The method employs a mobile phase modified with a basic additive to mitigate the undesirable interactions between the analyte and the stationary phase, ensuring high purity and recovery of the final product.

The Purification Challenge

The primary challenge in the chromatographic purification of this compound lies in the strong acid-base interaction between the amine functionality and the acidic silanol groups on the surface of standard silica gel.[1] This interaction can cause irreversible adsorption, leading to low product yield, and significant peak tailing, which compromises the purity of the collected fractions. Potential impurities in a typical synthesis of this compound may include unreacted starting materials, byproducts from side reactions, and residual reagents. A robust purification method must effectively separate the target amine from these impurities while ensuring its stability.

To overcome these challenges, two primary strategies are commonly employed for the purification of basic amines:

  • Use of a basic modifier in the mobile phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the eluent neutralizes the acidic sites on the silica gel, thereby reducing the strong adsorption of the basic analyte.[1]

  • Use of an amine-functionalized stationary phase: These specialized columns have an amine-treated surface that provides a less acidic environment, leading to improved peak shape and recovery for basic compounds.[1]

This protocol will focus on the first approach, which is a cost-effective and readily accessible method for most laboratories.

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography with a triethylamine-modified mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

1. Thin-Layer Chromatography (TLC) for Method Development:

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of developing solvents with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 50% ethyl acetate), each containing 1% (v/v) of triethylamine.

  • Spot the crude mixture on separate TLC plates and develop them in the prepared solvent systems.

  • Visualize the plates under a UV lamp. The optimal mobile phase should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.3.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is to use 50-100 g of silica gel per gram of crude mixture).

  • Securely clamp the column in a vertical position.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel. Do not let the solvent level drop below the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this powder to the top of the column.

  • Carefully apply the sample solution to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mobile phase (gradient elution) based on the TLC analysis.

  • Collect fractions in test tubes as the solvent elutes from the column.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product by analytical methods such as HPLC, NMR, or GC-MS.

Data Presentation

The following table summarizes the expected parameters and results for the purification of this compound by column chromatography.

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane
with 1% Triethylamine (v/v)
Initial Eluent 10% Ethyl Acetate / 89% Hexane / 1% TEA
Final Eluent 50% Ethyl Acetate / 49% Hexane / 1% TEA
TLC Rf of Product ~0.25 in 30% EtOAc/Hexane + 1% TEA
Crude Sample Load 1 g
Silica Gel Amount 75 g
Column Dimensions 40 mm x 300 mm
Expected Yield > 85%
Purity (Post-Column) > 98% (by HPLC)

Visual Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_tlc TLC Method Development (EtOAc/Hexane + 1% TEA) prep_column Prepare Silica Gel Column prep_tlc->prep_column prep_sample Dissolve Crude Sample (Dry Loading Optional) prep_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Monitor Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Evaporate Solvent (Rotary Evaporator) combine_fractions->isolate_product final_product Pure this compound (>98% Purity) isolate_product->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using standard laboratory equipment. The addition of triethylamine to the mobile phase is crucial for overcoming the challenges associated with the purification of basic amines on silica gel. This method yields a highly pure product suitable for use in subsequent synthetic steps and biological screening, thereby facilitating drug discovery and development programs.

References

N-Alkylation of 3-Phenyloxetan-3-amine: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of significant interest as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties of drug candidates. The protocols outlined below describe two primary methods for the N-alkylation of the primary amine functionality of this compound: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is a straightforward approach for introducing a variety of alkyl groups to the nitrogen atom. However, a key challenge is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. Careful control of reaction conditions is crucial to favor mono-alkylation.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF), add a base (1.5-2.0 eq.). Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (R-X, where X = Cl, Br, I) (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Method 2: Reductive Amination

Reductive amination is a highly effective and versatile method for the synthesis of secondary and tertiary amines.[1][2] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction to the corresponding N-alkylated amine.[3] This method offers excellent control over the degree of alkylation, generally avoiding the over-alkylation issues seen with direct alkylation.[3]

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as methanol, ethanol, or dichloromethane (DCM). A catalytic amount of acetic acid may be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reducing agent is then added portion-wise to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound.

Summary of Reaction Conditions

For a comparative overview, the following table summarizes the typical reaction conditions for the two N-alkylation methods.

ParameterDirect N-Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halide (R-X; X=Cl, Br, I)Aldehyde (R'CHO) or Ketone (R'R''CO)
Base K₂CO₃, Na₂CO₃, Et₃N, DIPEANot typically required for the main reaction
Reducing Agent Not applicableNaBH₄, NaBH₃CN, NaBH(OAc)₃
Solvent Acetonitrile, DMF, THFMethanol, Ethanol, DCM, 1,2-DCE
Temperature Room Temperature to 80 °CRoom Temperature
Reaction Time 2 - 24 hours2 - 12 hours
Key Advantage Simple, direct introduction of alkyl groupsHigh selectivity for mono-alkylation, milder conditions
Potential Drawback Risk of over-alkylationRequires a carbonyl compound as the alkyl source

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each N-alkylation method.

Direct N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound reaction_step Mix and Heat (RT to 80°C) start_amine->reaction_step start_halide Alkyl Halide (R-X) start_halide->reaction_step start_base Base (e.g., K2CO3) start_base->reaction_step start_solvent Solvent (e.g., ACN) start_solvent->reaction_step workup_step Solvent Removal & Aqueous Work-up reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product N-Alkyl-3-phenyloxetan-3-amine purification_step->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound imine_formation Imine Formation (RT, 1-2h) start_amine->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation start_solvent Solvent (e.g., MeOH) start_solvent->imine_formation reduction_step Addition of Reducing Agent (e.g., NaBH4) imine_formation->reduction_step workup_step Quench & Aqueous Work-up reduction_step->workup_step purification_step Column Chromatography workup_step->purification_step product N-Alkyl-3-phenyloxetan-3-amine purification_step->product

Caption: Workflow for Reductive Amination.

References

Application Notes: 3-Phenyloxetan-3-amine in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenyloxetan-3-amine and its derivatives are emerging as a significant structural motif in modern drug discovery. The rigid, three-dimensional nature of the oxetane ring, combined with the synthetic versatility of the amine functional group, offers a unique scaffold for the development of novel therapeutic agents. This privileged structure has shown considerable promise in modulating challenging biological targets, leading to the identification of potent and selective drug candidates with favorable pharmacological profiles.

One of the most promising applications of this scaffold is in the development of small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1]

Application: GLP-1 Receptor Agonists

Derivatives of this compound have been identified as potent and selective agonists of the GLP-1 receptor.[1] A notable example is the preclinical candidate Compound 14 (DD202-114) , which has demonstrated full agonistic efficacy in promoting cyclic AMP (cAMP) accumulation, a key downstream signaling event of GLP-1R activation.[1][2] In preclinical studies, this compound has shown a sustained pharmacological effect, leading to a reduction in blood glucose levels and food intake in mouse models.[1][2]

The development of orally bioavailable, small-molecule GLP-1R agonists like DD202-114 represents a significant advancement over current peptide-based injectable therapies, offering the potential for improved patient compliance and accessibility. The this compound core is crucial to the activity of these compounds, providing a rigid framework that orients the key pharmacophoric elements for optimal interaction with the receptor.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for 3-phenyloxetane derivative GLP-1R agonists, including the preclinical candidate DD202-114.

Table 1: In Vitro Activity of 3-Phenyloxetane GLP-1R Agonists

CompoundGLP-1R Agonist Activity (EC50, nM)hERG Inhibition (IC50, µM)
DD202-114 (Compound 14) 0.0815.9
Analog 230.08> 30
Analog 240.39> 30

Data extracted from a study on 3-phenyloxetane derivative GLP-1R agonists, where EC50 values were determined by cAMP accumulation in HEK293 cells expressing human GLP-1R.[3]

Table 2: In Vivo Efficacy of DD202-114 in an Oral Glucose Tolerance Test (OGTT) in Mice

TreatmentDose (mg/kg)Blood Glucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle-2580 ± 150-
DD202-114 31850 ± 12028.3%
DD202-114 101420 ± 10045.0%
DD202-114 301160 ± 9055.0%

AUC: Area Under the Curve. Data represents the mean ± SEM.

Experimental Protocols

1. Synthesis of 3-Phenyloxetane-3-amine Derivatives (General Procedure)

The synthesis of 3-phenyloxetane-3-amine derivatives, such as GLP-1R agonists, typically involves a multi-step sequence. A generalized protocol is outlined below:

  • Step 1: Synthesis of a Key Intermediate. A suitably substituted heterocyclic core is synthesized. For GLP-1R agonists, this may involve the construction of a pyrimidine or a related nitrogen-containing ring system.

  • Step 2: Coupling with the Oxetane Moiety. The key intermediate is then coupled with a derivative of this compound. This is often achieved through a nucleophilic aromatic substitution or a cross-coupling reaction. For instance, a chloro-substituted heterocyclic intermediate can be reacted with this compound in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Step 3: Further Functionalization. The coupled product may undergo further chemical modifications to introduce other desired functional groups to optimize its biological activity and pharmacokinetic properties.

  • Step 4: Purification. The final compound is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final product are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

2. In Vitro cAMP Accumulation Assay

This assay is used to determine the potency of compounds as GLP-1R agonists by measuring the intracellular accumulation of cyclic AMP.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and grown to confluency.

    • On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer.

    • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Serial dilutions of the test compounds (e.g., DD202-114) are prepared in the assay buffer and added to the cells.

    • The plates are incubated for 30 minutes at 37°C.

    • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[4][5]

  • Data Analysis: The fluorescence or absorbance data is used to calculate the concentration of cAMP. The results are then plotted against the compound concentration, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is determined using a non-linear regression analysis.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a compound on glucose metabolism in vivo.

  • Animals: Male C57BL/6J mice are typically used. The animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum before the experiment.

  • Procedure:

    • Mice are fasted overnight (for approximately 16 hours) with free access to water.[6]

    • The following morning, a baseline blood sample (t=0) is collected from the tail vein to measure the fasting blood glucose level using a glucometer.

    • The test compound (e.g., DD202-114) or vehicle is administered orally via gavage.

    • After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[6]

    • Blood glucose levels are then measured from tail vein blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[6][7]

  • Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated for each treatment group to quantify the overall glycemic control. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1_or_Agonist GLP-1 or This compound Derivative Agonist GLP1R GLP-1 Receptor GLP1_or_Agonist->GLP1R Binds to G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion Drug_Discovery_Workflow Start Target Identification (GLP-1R) AIDD_CADD AIDD/CADD-Assisted Compound Design Start->AIDD_CADD Synthesis Synthesis of This compound Derivatives AIDD_CADD->Synthesis In_Vitro_Screening In Vitro Screening (cAMP Assay) Synthesis->In_Vitro_Screening SAR_Optimization Structure-Activity Relationship (SAR) Optimization In_Vitro_Screening->SAR_Optimization SAR_Optimization->Synthesis Iterative Design Lead_Selection Lead Candidate Selection (e.g., DD202-114) SAR_Optimization->Lead_Selection In_Vivo_Testing In Vivo Efficacy and Safety Testing (OGTT, etc.) Lead_Selection->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

References

Application Notes and Protocols: Enhancing Lead Compounds with Oxetane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of oxetane scaffolds into lead compounds has emerged as a powerful strategy in modern medicinal chemistry. This four-membered saturated ether, once a chemical curiosity, is now a valuable tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] The unique structural and electronic features of the oxetane ring allow it to serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and strategic incorporation of oxetane moieties to enhance the drug-like properties of lead compounds.

Physicochemical and Pharmacokinetic Advantages of Oxetane Incorporation

The introduction of an oxetane ring can profoundly influence the properties of a molecule. Its small size, polarity, and three-dimensional nature contribute to several advantageous modifications.[3][4]

  • Improved Solubility: The polar nature of the ether linkage within the strained four-membered ring can significantly enhance the aqueous solubility of a compound. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[5]

  • Enhanced Metabolic Stability: Oxetanes can block metabolically labile sites within a molecule.[4] Furthermore, they can alter the primary metabolic pathways. Instead of cytochrome P450 (CYP450) mediated oxidation, some oxetane-containing compounds are metabolized via hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[6][7]

  • Reduced Lipophilicity (LogD): In many drug discovery programs, reducing lipophilicity is crucial for improving the overall ADME (absorption, distribution, metabolism, and excretion) profile. The incorporation of an oxetane can effectively lower the LogD of a lead compound.[3]

  • Modulation of Basicity (pKa): When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the basicity (pKa) of the amine. This can be beneficial for reducing off-target effects, such as hERG inhibition.[4][8]

  • Vectorial Exit: The polarity of the oxetane can provide a "vectorial exit" from a binding pocket, allowing for interactions with the surrounding aqueous environment and potentially improving pharmacokinetic properties.

Data on the Impact of Oxetane Incorporation

The following tables summarize quantitative data from medicinal chemistry literature, illustrating the impact of incorporating an oxetane scaffold on the properties of lead compounds.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

Lead Compound ScaffoldModificationLogDAqueous SolubilitypKaReference
PyrimidineIntroduction of an N-oxetaneReducedImproved5.0 (from 7.6)[3][4]
Bicyclic lactamReplacement of dimethylisoxazole with methoxymethyl-oxetane1.9 (optimal)Drastically improved-[3][9]
PiperazineReplacement of morpholine with piperazine-oxetane1.3 (from 2.0)-6.4 (from 8.0)[10]
TetrahydroquinazolineIncorporation of N-oxetane--Lowered[8]

Table 2: Impact of Oxetane Incorporation on Pharmacokinetic and Pharmacodynamic Properties

Drug TargetLead CompoundOxetane-Containing AnalogKey Improvement(s)Reference(s)
mTORCompound 7 GDC-0349 Reduced free plasma clearance (10-fold), reduced hERG inhibition (IC50 > 100 µM)[3][4]
EZH2Compound 8 PF-06821497 (Compound 9) Improved metabolic stability, improved solubility, better fit into the protein pocket[3][9]
IDO1Compound 31 Compound 33 Significantly improved physicochemical properties and off-target profiles[8]
MMP-13Compound 35 -Incorporation of oxetane aimed to enhance microsomal turnover and solubility[11]

Signaling and Metabolic Pathways

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Several mTOR inhibitors have incorporated oxetane scaffolds to improve their drug-like properties.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1 Lysosomal localization EZH2_Signaling_Pathway PRC2_Complex PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2_Complex->H3K27me3 Methylation of H3K27 SAM S-adenosyl methionine (SAM) SAM->PRC2_Complex Methyl donor H3 Histone H3 Chromatin_Condensation Chromatin Condensation H3K27me3->Chromatin_Condensation Gene_Silencing Tumor Suppressor Gene Silencing Chromatin_Condensation->Gene_Silencing Cell_Cycle_Progression Cell Cycle Progression & Proliferation Gene_Silencing->Cell_Cycle_Progression pRB_E2F pRB-E2F Pathway pRB_E2F->PRC2_Complex Upregulation Oxetane_Metabolism Oxetane_Compound Oxetane-Containing Drug mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Compound->mEH Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite Hydrolysis H2O H₂O H2O->mEH general_synthesis_workflow Oxetanone Oxetan-3-one Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, organolithium) Oxetanone->Nucleophilic_Addition Tertiary_Alcohol 3-Substituted-oxetan-3-ol Nucleophilic_Addition->Tertiary_Alcohol Functional_Group_Interconversion Functional Group Interconversion Tertiary_Alcohol->Functional_Group_Interconversion Disubstituted_Oxetane 3,3-Disubstituted Oxetane Functional_Group_Interconversion->Disubstituted_Oxetane

References

Application Notes and Protocols for 3-Phenyloxetan-3-amine Derivatives Targeting CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance drug-like characteristics.[1][2][3][4] When incorporated into CNS-targeting molecules, the strained four-membered ring can improve solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structure that can lead to novel interactions with biological targets.[1][2][3][4] This document provides an overview of the potential applications and experimental protocols for a specific class of these compounds: 3-phenyloxetan-3-amine derivatives, which hold promise as modulators of key CNS targets such as serotonin and dopamine receptors and transporters.

The information presented herein is intended to serve as a guide for researchers interested in the synthesis, evaluation, and development of these novel chemical entities for the treatment of neurological and psychiatric disorders.

Rationale for Targeting CNS Receptors with this compound Derivatives

The this compound core provides a rigid framework that presents an amino group and a phenyl ring in a defined spatial orientation. This structural feature is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) at CNS targets. The amine functionality can be readily derivatized to introduce pharmacophoric elements known to interact with aminergic GPCRs and transporters. Furthermore, the phenyl ring can be substituted to fine-tune potency, selectivity, and pharmacokinetic properties.

Potential CNS Targets:

  • Serotonin Transporter (SERT): As a primary target for antidepressants, modulation of SERT activity is a key therapeutic strategy.[5]

  • Dopamine D2 Receptor: This receptor is a crucial target for antipsychotic medications.[6][7]

  • Other Serotonin and Dopamine Receptor Subtypes: The versatility of the scaffold allows for the design of ligands with specific affinities for other receptor subtypes implicated in various CNS disorders.

Data Presentation: Illustrative Biological Activities

Due to the novelty of this specific chemical class, publicly available data is limited. The following tables present illustrative quantitative data for related classes of compounds to demonstrate how the biological activity of novel this compound derivatives could be presented.

Table 1: Illustrative Binding Affinities (Ki, nM) of Phenyl-amine Derivatives at CNS Targets

Compound IDR-group ModificationSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)D2 Receptor (Ki, nM)
POA-001 H15.2120.585.3250.1
POA-002 4-fluoro8.798.270.1180.6
POA-003 3,4-dichloro2.1150.8110.4450.2
POA-004 4-methoxy25.6210.1150.7310.9

Data are hypothetical and for illustrative purposes only, based on trends observed in related chemical series.

Table 2: Illustrative Functional Activity (IC50/EC50, nM) of Phenyl-amine Derivatives

Compound IDSERT Uptake Inhibition (IC50, nM)D2 Receptor Agonism (EC50, nM)D2 Receptor Antagonism (IC50, nM)
POA-001 35.1>1000450.8
POA-002 18.9>1000320.4
POA-003 5.4>1000850.1
POA-004 50.2>1000580.3

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • 3-Phenyloxetan-3-one

  • Amine of choice (R-NH2)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 3-phenyloxetan-3-one (1.0 eq) in dichloroethane, add the desired amine (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

Protocol 2: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is for determining the binding affinity of test compounds for the human serotonin transporter.[8][9]

Materials:

  • HeLa or HEK293 cells stably expressing the human SERT

  • [³H]-Citalopram (radioligand)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Fluoxetine (10 µM)

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Citalopram (final concentration ~1 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of fluoxetine (10 µM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is for determining the binding affinity of test compounds for the human dopamine D2 receptor.[10][11]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone or [³H]-Raclopride (radioligand)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 2.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of haloperidol (10 µM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting: Follow the same procedure as described in Protocol 2.

  • Data Analysis: Follow the same procedure as described in Protocol 2.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives for CNS targets.

SERT_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SERT_out SERT (Outward-facing) SERT_Na SERT-Na+ SERT_out->SERT_Na 1. Na+ binds Na_ext Na+ 5HT_ext 5-HT Cl_ext Cl- SERT_Na_5HT SERT-Na+-5-HT SERT_in SERT (Inward-facing) SERT_K SERT-K+ SERT_in->SERT_K 5. Release of Na+, 5-HT, Cl- K_int K+ SERT_Na->SERT_Na_5HT 2. 5-HT binds SERT_Na_5HT_Cl SERT-Na+-5-HT-Cl- SERT_Na_5HT->SERT_Na_5HT_Cl 3. Cl- binds SERT_Na_5HT_Cl->SERT_in 4. Conformational Change SERT_K->SERT_out 6. K+ binds & Conformational Change

Caption: Mechanism of Serotonin Transporter (SERT).[5][12][13][14]

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Gi/o Gi/o Protein D2R->Gi/o Activation GRK GRK D2R->GRK Phosphorylation Internalization Receptor Internalization D2R->Internalization Desensitization AC Adenylyl Cyclase Gi/o->AC Inhibition cAMP cAMP AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylation Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->D2R Binding

Caption: Dopamine D2 Receptor Signaling Pathway.[6][7][15][16][17]

Experimental_Workflow Start Compound Synthesis (this compound Derivatives) Primary_Screening Primary Screening: Radioligand Binding Assays (SERT, D2, etc.) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with desired affinity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Functional_Assays Secondary Screening: Functional Assays (e.g., Uptake Inhibition, cAMP) Hit_Identification->Functional_Assays Active Lead_Selection Lead Candidate Selection (Potent and selective compounds) Functional_Assays->Lead_Selection Lead_Selection->Functional_Assays Not Potent ADME_Tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity, etc.) Lead_Selection->ADME_Tox Potent ADME_Tox->Lead_Selection Unfavorable Profile In_Vivo In Vivo Studies (PK, PD, Efficacy Models) ADME_Tox->In_Vivo Favorable Profile End Preclinical Candidate In_Vivo->End

Caption: In Vitro Evaluation Workflow for CNS Drug Candidates.

References

Application Notes: Synthesis of Bioactive Molecules Utilizing 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry as a valuable scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure and favorable physicochemical properties can lead to improved metabolic stability, solubility, and target engagement of drug candidates. 3-Phenyloxetan-3-amine, in particular, presents a versatile building block for introducing a phenyl group and a reactive amino functionality, enabling the synthesis of a diverse range of derivatives. This document provides an overview of the potential synthetic applications of this compound in the generation of bioactive molecules, focusing on the synthesis of N-substituted amide and urea derivatives which are common pharmacophores in numerous therapeutic areas.

While specific, publicly available quantitative bioactivity data for a series of compounds derived directly from this compound is limited, this document outlines general protocols for the synthesis of key derivatives and discusses their potential applications based on analogous structures found in medicinal chemistry literature. The provided protocols are intended to serve as a foundational guide for researchers to explore the chemical space around this promising scaffold.

Synthetic Applications and Potential Bioactivity

The primary amino group of this compound is a key functional handle for derivatization. Standard organic transformations can be employed to synthesize a variety of compounds with potential biological activity.

N-(3-Phenyloxetan-3-yl) Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Coupling this compound with a diverse range of carboxylic acids can yield a library of N-(3-phenyloxetan-3-yl) amides. These derivatives have the potential to act as inhibitors of various enzymes, such as kinases or proteases, where the amide bond can participate in crucial hydrogen bonding interactions within the active site. The phenyl group can provide additional hydrophobic or aromatic interactions, while the oxetane ring can influence solubility and metabolic stability.

N-(3-Phenyloxetan-3-yl) Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in many bioactive molecules, often acting as hydrogen bond donors and acceptors to interact with biological targets. The reaction of this compound with isocyanates or isothiocyanates can generate a series of urea and thiourea derivatives. These compounds could be explored as potential inhibitors of enzymes like soluble epoxide hydrolase or as modulators of various receptors.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and urea derivatives of this compound. Researchers should optimize these conditions based on the specific substrates used.

Protocol 1: General Procedure for the Synthesis of N-(3-Phenyloxetan-3-yl) Amides via Amide Coupling

This protocol describes a standard amide coupling reaction using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DCC or EDC (1.2 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and DIPEA or TEA (2.0 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3-phenyloxetan-3-yl) amide.

Protocol 2: General Procedure for the Synthesis of N-(3-Phenyloxetan-3-yl) Ureas

This protocol describes the synthesis of urea derivatives from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add the isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If a precipitate forms, collect the solid by filtration and wash with cold hexane.

  • If no precipitate forms, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(3-phenyloxetan-3-yl) urea.

Data Presentation

As specific quantitative bioactivity data for derivatives of this compound is not widely available in the public domain, a representative table of potential targets and the rationale for screening is provided below. This table is intended to guide researchers in the biological evaluation of newly synthesized compounds.

Derivative ClassPotential Biological Target(s)Rationale for Screening
N-(3-Phenyloxetan-3-yl) AmidesKinases (e.g., Tyr, Ser/Thr kinases)The amide moiety can mimic the peptide bond and form key hydrogen bonds in the ATP-binding pocket. The phenyl and oxetane groups can occupy adjacent hydrophobic and hydrophilic pockets.
Proteases (e.g., Serine, Cysteine)The amide can interact with the catalytic residues in the active site. The scaffold can be elaborated to target specific substrate recognition pockets.
N-(3-Phenyloxetan-3-yl) UreasSoluble Epoxide Hydrolase (sEH)Urea-based compounds are a known class of potent sEH inhibitors. The oxetane may improve pharmacokinetic properties compared to more lipophilic groups.
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR)The urea moiety can act as a hinge-binding element. The overall structure can be designed to fit into the ATP-binding site.
N-(3-Phenyloxetan-3-yl) ThioureasViral Enzymes (e.g., Reverse Transcriptase)Thiourea derivatives have shown activity against various viral targets. The scaffold provides opportunities for diverse substitutions to optimize activity.

Visualizations

Experimental Workflow for Synthesis of Bioactive Molecules

The following diagram illustrates the general workflow for the synthesis and initial biological evaluation of derivatives of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation start This compound reagent1 Carboxylic Acid + Coupling Reagents start->reagent1 Protocol 1 reagent2 Isocyanate start->reagent2 Protocol 2 product1 N-(3-Phenyloxetan-3-yl) Amide reagent1->product1 product2 N-(3-Phenyloxetan-3-yl) Urea reagent2->product2 purify Column Chromatography product1->purify product2->purify characterize NMR, MS, HPLC purify->characterize screening In vitro Bioassays (e.g., Enzyme Inhibition) characterize->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar G A Starting Material (this compound) B Chemical Synthesis (Amides, Ureas, etc.) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Application Notes and Protocols for the Analytical Characterization of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-substituted oxetanes, a class of compounds of increasing importance in medicinal chemistry. The following sections offer protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), along with tabulated quantitative data for representative 3-substituted oxetanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of 3-substituted oxetanes. Both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and stereochemistry of the oxetane ring.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts of protons and carbons in the oxetane ring are influenced by the nature of the substituent at the 3-position. The protons on the oxetane ring typically appear as multiplets in the range of 4.0-5.0 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons of the oxetane ring are generally observed between 60 and 85 ppm.

Table 1: ¹H NMR Data for Representative 3-Substituted Oxetanes

CompoundSolventChemical Shift (δ) of Oxetane Protons (ppm)Multiplicity
Oxetan-3-one[1]CDCl₃4.73s
3,3-DimethyloxetaneNot SpecifiedNot SpecifiedNot Specified
3-(Chloromethyl)oxetaneNot SpecifiedNot SpecifiedNot Specified
3-Oxetan-3-ol[2][3]CDCl₃4.86-4.91m
3-(4-(Benzyloxy)phenyl)oxetan-3-ol[2][3]CDCl₃4.86-4.91m
4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenol[2][3]CDCl₃5.06 (s, 2H), 5.21 (s, 4H)s

Table 2: ¹³C NMR Data for Representative 3-Substituted Oxetanes

CompoundSolventChemical Shift (δ) of Oxetane Carbons (ppm)
Oxetan-3-one[1]CDCl₃77.2 (C2, C4), 207.9 (C3=O)
3,3-DimethyloxetaneNot SpecifiedNot Specified
3-(4-(Benzyloxy)phenyl)oxetan-3-ol[2][3]CDCl₃70.2, 75.8, 85.7
4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenol[2][3]CDCl₃50.5, 70.2, 85.2
Experimental Protocol: NMR Analysis

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of 3-substituted oxetanes.

1. Sample Preparation:

  • For ¹H NMR: Dissolve 1-5 mg of the 3-substituted oxetane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

  • For ¹³C NMR: Dissolve 10-20 mg of the 3-substituted oxetane in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. NMR Spectrometer Setup:

  • Tune and shim the spectrometer to the specific solvent and sample.

  • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural assignment.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_H1 Acquire ¹H NMR setup->acquire_H1 acquire_C13 Acquire ¹³C NMR acquire_H1->acquire_C13 acquire_2D Acquire 2D NMR (Optional) acquire_C13->acquire_2D ft Fourier Transform acquire_2D->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate analyze Structural Elucidation integrate->analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 3-substituted oxetanes. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.

Data Presentation: Mass Spectrometry

The fragmentation patterns observed in mass spectra can provide valuable structural information. For example, the cleavage of the oxetane ring is a common fragmentation pathway.

Table 3: Mass Spectrometry Data for Representative 3-Substituted Oxetanes

CompoundIonization Method[M+H]⁺ or M⁺˙ (m/z)Key Fragment Ions (m/z)
3,3-Dimethyloxetane[4]EI8671, 56, 43, 41
3-(Chloromethyl)oxetaneNot SpecifiedNot SpecifiedNot Specified
4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenol[2][3]ESI333.1 [M+H]⁺Not Specified
5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane][3]EI194.0163.9 [M-CH₂O]⁺
Experimental Protocol: Mass Spectrometry

This protocol provides a general procedure for the analysis of 3-substituted oxetanes by MS.

1. Sample Preparation:

  • For ESI-MS: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • For EI-MS: No specific sample preparation is typically required for pure solid or liquid samples introduced via a direct insertion probe. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent.

2. Instrument Setup:

  • Calibrate the mass spectrometer using a standard calibration compound.

  • For ESI-MS: Optimize the ionization source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • For EI-MS: Set the electron energy, typically 70 eV.

3. Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

  • For tandem mass spectrometry (MS/MS), select the precursor ion of interest and acquire the product ion spectrum to study fragmentation pathways.

4. Data Analysis:

  • Determine the molecular weight from the molecular ion peak.

  • Analyze the isotopic pattern to aid in elemental composition determination.

  • Interpret the fragmentation pattern to gain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_esi Dissolve for ESI (e.g., MeOH/H₂O) setup Instrument Setup & Calibration dissolve_esi->setup dissolve_gcms Dissolve for GC-MS (volatile solvent) dissolve_gcms->setup acquire_full Acquire Full Scan MS setup->acquire_full acquire_msms Acquire MS/MS (Optional) acquire_full->acquire_msms mw_det Determine Molecular Weight acquire_msms->mw_det frag_analysis Analyze Fragmentation mw_det->frag_analysis struct_confirm Confirm Structure frag_analysis->struct_confirm

Mass Spectrometry Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of 3-substituted oxetanes and for their quantification in various matrices. Reversed-phase HPLC is the most common mode used for these compounds.

Data Presentation: HPLC

The retention time of a 3-substituted oxetane is dependent on its polarity, with more polar compounds generally eluting earlier in reversed-phase chromatography.

Table 4: HPLC Data for Representative 3-Substituted Oxetanes

CompoundColumnMobile PhaseRetention Time (min)
3-(Allyloxy)oxetane[5]Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot Specified
4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenol[2][3]Not SpecifiedNot Specified8.286
3-(4-(Benzyloxy)phenyl)oxetan-3-ol[2][3]Not SpecifiedNot Specified6.898
5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane][3]Not SpecifiedNot Specified7.664
Experimental Protocol: HPLC Analysis

The following is a general protocol for the purity determination of 3-substituted oxetanes by reversed-phase HPLC.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid, is typically employed. A common gradient might be 5% B to 95% B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 25 °C or 30 °C.

  • Injection Volume: Inject 5-20 µL of the sample solution.

  • Detection: UV detection is commonly used. Select a wavelength where the analyte has significant absorbance. If the compound lacks a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

3. Data Acquisition and Analysis:

  • Run a blank (injection of the sample solvent) to identify any system peaks.

  • Inject the sample and record the chromatogram.

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample based on the area percentage of the main peak. For quantitative analysis, a calibration curve using standards of known concentrations should be prepared.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter setup HPLC System Setup (Column, Mobile Phase, etc.) filter->setup inject Inject Sample setup->inject run Run Chromatogram inject->run integrate Integrate Peaks run->integrate purity Calculate Purity integrate->purity quantify Quantify (Optional) purity->quantify

HPLC Experimental Workflow

References

Application Notes and Protocols for the Biological Screening of 3-Phenyloxetan-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of novel 3-phenyloxetan-3-amine analogs. The protocols outlined below are designed to assess the cytotoxic effects, potential as kinase inhibitors, and modulatory activity on central nervous system (CNS) targets.

Introduction

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Analogs of this structure have the potential to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs) within the CNS. The following protocols describe a tiered screening approach, beginning with a general assessment of cytotoxicity, followed by more specific assays to identify potential mechanisms of action.

General Experimental Workflow

A systematic approach is crucial for the efficient screening of a library of this compound analogs. The following workflow outlines the key stages of the initial biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_screening Biological Screening Cascade synthesis Synthesis of Analogs qc Purity & Structural Verification (NMR, LC-MS) synthesis->qc primary_screening Primary Screening: Cytotoxicity Assay (MTT) qc->primary_screening secondary_screening_kinase Secondary Screening: Kinase Inhibition Assay primary_screening->secondary_screening_kinase secondary_screening_cns Secondary Screening: Receptor Binding Assay (CNS Targets) primary_screening->secondary_screening_cns hit_validation Hit Validation & Dose-Response secondary_screening_kinase->hit_validation secondary_screening_cns->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

Figure 1: General workflow for the synthesis and biological screening of this compound analogs.

Data Presentation: Summary of Screening Results

The following tables present hypothetical screening data for a representative set of this compound analogs. This data is for illustrative purposes to demonstrate the expected output from the described protocols.

Table 1: Cytotoxicity of this compound Analogs in HEK293 Cells

Compound IDR1 GroupR2 GroupIC50 (µM)
PhenylOx-001HH> 100
PhenylOx-0024-ClH75.2
PhenylOx-0034-FH89.1
PhenylOx-004HCH3> 100
PhenylOx-0054-ClCH355.8

Table 2: Kinase Inhibitory Activity of Selected Analogs

Compound IDTarget Kinase% Inhibition at 10 µMIC50 (µM)
PhenylOx-005EGFR852.1
PhenylOx-005VEGFR2608.5
PhenylOx-007SRC920.9
PhenylOx-007ABL1784.3

Table 3: CNS Receptor Binding Affinity of Selected Analogs

Compound IDReceptor TargetRadioligandKi (nM)
PhenylOx-011Dopamine D2[3H]Spiperone150
PhenylOx-011Serotonin 5-HT2A[3H]Ketanserin85
PhenylOx-015Dopamine D2[3H]Spiperone45
PhenylOx-015Serotonin 5-HT2A[3H]Ketanserin220

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in DMEM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of the analogs against a specific kinase.[4][5][6]

Materials:

  • Recombinant kinase (e.g., EGFR, SRC)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare a solution of the kinase and its substrate in the kinase assay buffer. Prepare serial dilutions of the this compound analogs in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and analog dilutions to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Radioligand Receptor Binding Assay

This assay measures the ability of the analogs to displace a known radiolabeled ligand from its receptor, thereby determining the binding affinity of the analog for that receptor.[7][8][9]

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A receptors)

  • Radiolabeled ligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Assay buffer

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the this compound analog.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of the analog. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the potential signaling pathways that can be modulated by this compound analogs is crucial for interpreting the screening data.

Dopamine D1 and D2 Receptor Signaling

Dopamine receptors are GPCRs that are key targets in the CNS.[10][11][12] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which have opposing effects on adenylyl cyclase activity.

dopamine_signaling cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway dopamine1 Dopamine d1_receptor D1/D5 Receptor dopamine1->d1_receptor gs Gs d1_receptor->gs ac1 Adenylyl Cyclase gs->ac1 camp1 cAMP ac1->camp1 pka PKA camp1->pka downstream1 Cellular Response (e.g., Gene Expression) pka->downstream1 dopamine2 Dopamine d2_receptor D2/D3/D4 Receptor dopamine2->d2_receptor gi Gi d2_receptor->gi ac2 Adenylyl Cyclase gi->ac2 camp2 cAMP ac2->camp2 Inhibition downstream2 Inhibition of Downstream Signaling camp2->downstream2

Figure 2: Simplified signaling pathways for dopamine D1-like and D2-like receptors.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another important GPCR target in the CNS, and its activation leads to the stimulation of the phosphoinositide signaling pathway.

serotonin_signaling cluster_5ht2a 5-HT2A Receptor Pathway serotonin Serotonin ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor gq Gq ht2a_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Figure 3: Simplified signaling pathway for the serotonin 5-HT2A receptor.

Conclusion

The protocols and workflows described in these application notes provide a robust starting point for the biological characterization of novel this compound analogs. By systematically evaluating cytotoxicity, kinase inhibition, and CNS receptor binding, researchers can efficiently identify promising lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 3-Phenyloxetan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A widely adopted and reliable method is a two-step synthesis. The process begins with the base-catalyzed reaction of phenylacetonitrile with an epoxide, typically epichlorohydrin, to form the intermediate 3-phenyloxetan-3-carbonitrile. This is followed by the reduction of the nitrile group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges include controlling the initial C-C bond formation to avoid side reactions, such as the polymerization of the epoxide. Additionally, the subsequent reduction of the nitrile must be performed under conditions that do not cause the cleavage or rearrangement of the strained oxetane ring. Final purification can also be challenging, as the amine product may be prone to degradation or reaction with atmospheric carbon dioxide; it is often isolated and stored as a more stable hydrochloride salt.[1]

Q3: Why is the choice of base critical in the synthesis of the 3-phenyloxetan-3-carbonitrile intermediate?

A3: The base is crucial for deprotonating phenylacetonitrile to form the nucleophilic carbanion. A strong base is required to initiate the reaction.[2] However, an overly reactive or non-hindered base can promote undesired side reactions, including polymerization of the epoxide or self-condensation of the starting materials. Common bases include sodium hydride (NaH) or sodium ethoxide. The optimal choice depends on the specific reaction conditions and solvent.

Q4: What safety precautions should be taken during this synthesis?

A4: Both steps of this synthesis involve hazardous materials. Phenylacetonitrile and epichlorohydrin are toxic. Strong bases like sodium hydride are highly flammable and react violently with water. Lithium aluminum hydride is also water-reactive and pyrophoric. All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Troubleshooting Guides

This section addresses specific issues that may arise during the two-step synthesis of this compound.

Problem 1: Low Yield of 3-Phenyloxetan-3-carbonitrile (Step 1)
Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the base used (e.g., NaH) is fresh and has been handled under strictly anhydrous conditions. Consider increasing the equivalents of the base slightly (e.g., from 1.1 to 1.2 eq.).
Inefficient Reaction Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider a moderate increase in temperature. However, be cautious as higher temperatures can promote side reactions.[3]
Side Reactions (e.g., Polymerization) Add the epoxide (epichlorohydrin) slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and minimize polymerization. Using a less-coordinating solvent might also reduce side reactions.
Moisture Contamination Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture can quench the carbanion and hydrolyze the epoxide.[3]
Problem 2: Low Yield or Incomplete Reduction of Nitrile (Step 2)
Possible CauseRecommended Solution
Insufficient Reducing Agent Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄) to ensure complete reduction of the nitrile. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the C≡N stretch around 2250 cm⁻¹).[4]
Oxetane Ring Opening The strained oxetane ring can be susceptible to cleavage under harsh conditions. Avoid overly acidic workup conditions. A careful quench with a sequence like the Fieser work-up (sequential addition of water, then aqueous NaOH) is recommended for LiAlH₄ reductions.[5]
Catalyst Poisoning (Catalytic Hydrogenation) If using catalytic hydrogenation (e.g., H₂/Raney Nickel), ensure the substrate and solvent are free of impurities (e.g., sulfur compounds) that could poison the catalyst.
Formation of Side Products Incomplete reduction can lead to imine intermediates. Ensure adequate reaction time and temperature to drive the reaction to completion.
Problem 3: Difficulty in Purifying Final Product
Possible CauseRecommended Solution
Product is an Oil or Difficult to Crystallize The free amine can be an oil. Conversion to its hydrochloride salt by treating the purified free base with HCl in a suitable solvent (e.g., ether or ethyl acetate) often yields a stable, crystalline solid that is easier to handle and purify by recrystallization.[1]
Co-elution with Impurities If purifying by column chromatography, screen different eluent systems to achieve better separation. A gradient elution may be necessary. For basic amines, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on silica gel.
Contamination with Primary/Secondary Amines If alkylation methods were attempted, over-alkylation is a common issue.[6] For the proposed nitrile reduction route, this is less of a concern. Purification can sometimes be achieved by passing the mixture through specific adsorbents like acidic aluminum oxide that retain primary and secondary amines more strongly than tertiary amines.[7]

Experimental Protocols

Step 1: Synthesis of 3-Phenyloxetan-3-carbonitrile

This protocol is a representative procedure based on base-catalyzed reactions of active methylene compounds.[2][8]

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Addition of Phenylacetonitrile : Cool the suspension to 0 °C in an ice bath. Add a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Formation of Anion : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition of Epoxide : Cool the reaction mixture back to 0 °C. Add epichlorohydrin (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 50 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup : Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 3-phenyloxetan-3-carbonitrile.

Step 2: Reduction of 3-Phenyloxetan-3-carbonitrile to this compound

This protocol is a general procedure for the reduction of nitriles to primary amines.[5]

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) and suspend it in anhydrous THF.

  • Substrate Addition : Cool the LiAlH₄ suspension to 0 °C. Add a solution of 3-phenyloxetan-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Reaction : After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method) : Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Isolation : Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification : Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography. For long-term storage, conversion to the hydrochloride salt is recommended.

Data and Visualization

Table 1: Optimization of Nitrile Reduction Conditions
EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄2.0THF65485
2LiAlH₄1.5THF65872
3H₂ (50 psi), Raney NicatalyticMethanol251278
4NaBH₄, CoCl₂3.0Methanol25665

Note: Yields are representative and may vary based on substrate purity and reaction scale.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitrile Reduction start1 Phenylacetonitrile + Epichlorohydrin reagents1 1. NaH, Anhydrous THF 2. Heat (50°C) start1->reagents1 Reaction workup1 Aqueous Quench (NH4Cl solution) reagents1->workup1 extract1 Extraction with Ethyl Acetate workup1->extract1 purify1 Column Chromatography extract1->purify1 product1 3-Phenyloxetan-3-carbonitrile purify1->product1 Isolation reagents2 LiAlH4, Anhydrous THF Reflux product1->reagents2 Intermediate Used in Next Step workup2 Fieser Workup (H2O, NaOH(aq)) reagents2->workup2 extract2 Filtration & Solvent Evaporation workup2->extract2 purify2 Purification (e.g., Distillation) extract2->purify2 product2 This compound purify2->product2 Isolation

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: A logical troubleshooting guide for diagnosing synthesis problems.

References

Technical Support Center: Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted oxetanes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and byproducts encountered during the synthesis of 3-substituted oxetanes.

Q1: I am attempting a Williamson etherification to form a 3-substituted oxetane from a 1,3-diol, but my yields are low. What are the common side reactions and how can I minimize them?

A1: Low yields in Williamson etherification for oxetane synthesis are often due to competing side reactions or suboptimal reaction conditions. The two most common issues are the formation of elimination byproducts through Grob fragmentation and undesired reactions of the starting diol.

  • Grob Fragmentation: This is a major competing pathway where the alkoxide intermediate fragments to form an alkene instead of undergoing intramolecular cyclization.[1] This is more likely if the stereochemistry of the leaving group and the C-C bond are anti-periplanar.

    • Troubleshooting:

      • Choice of Base and Solvent: Use a strong, non-nucleophilic base to favor the intramolecular SN2 reaction. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like THF or DMF are commonly used.[2]

      • Leaving Group: A good leaving group (e.g., tosylate, mesylate) is required.[3] Ensure complete conversion of the hydroxyl group to the sulfonate ester.

  • Di-tosylation: If you are performing a monotosylation of a symmetric 1,3-diol, the formation of a di-tosylated byproduct can occur, which will not cyclize to the desired oxetane.[2]

    • Troubleshooting:

      • Controlled Stoichiometry: Use a slight excess of the diol relative to the tosyl chloride.

      • Low Temperature: Perform the tosylation at low temperatures (e.g., 0 °C to -20 °C) to improve selectivity for the primary hydroxyl group.[2]

Q2: During the ring expansion of an epoxide to an oxetane using a sulfur ylide, I've isolated a tetrahydrofuran (THF) derivative. Why did this happen?

A2: The formation of a tetrahydrofuran (THF) derivative is a known byproduct of the sulfur ylide-mediated ring expansion of epoxides. This occurs when the initially formed oxetane undergoes a subsequent ring expansion.[1]

  • Mechanism: The sulfur ylide (e.g., dimethyloxosulfonium methylide) can act as a nucleophile and attack the oxetane ring. This second ring-opening and subsequent intramolecular cyclization leads to the more thermodynamically stable five-membered THF ring.

  • Troubleshooting:

    • Control Reagent Stoichiometry: Avoid using a large excess of the sulfur ylide. Typically, just over two equivalents are used when starting from a carbonyl compound (which first forms the epoxide in situ).[1]

    • Temperature Control: This subsequent ring expansion is more prevalent at elevated temperatures. Avoid harsh reaction conditions and high temperatures (e.g., >120-130 °C) after the initial oxetane formation.[1]

Q3: My Paternò-Büchi reaction is inefficient, with significant recovery of starting materials and formation of pinacol-like byproducts. How can I improve the yield of my desired oxetane?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be hampered by low quantum yields and competing photoreactions.[4][5]

  • Side Reaction: The primary side reaction is often the photochemical coupling of the excited carbonyl compound with a ground-state carbonyl molecule, leading to the formation of a pinacol derivative.[5]

  • Troubleshooting:

    • Substrate Concentration: The relative concentrations of the alkene and the carbonyl compound are critical. Use the alkene in excess to favor the intermolecular reaction with the excited carbonyl over self-coupling.

    • Wavelength of Light: The use of UV light can sometimes lead to side product formation.[4] Depending on the substrate, exploring visible-light-mediated conditions with a suitable photocatalyst may offer a milder alternative.[6]

    • Solvent Choice: The solvent can influence the lifetime and reactivity of the excited state and intermediate diradicals. Benzene is a common solvent for these reactions.[7]

Q4: My 3-substituted oxetane appears to decompose during acidic workup or silica gel chromatography. What is causing this instability?

A4: Oxetane rings are strained ethers and are susceptible to ring-opening, particularly under acidic conditions.[8][9] This propensity for ring-opening is a well-documented challenge in oxetane chemistry.[10][11]

  • Mechanism: Lewis or Brønsted acids can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack. This can lead to diols or other ring-opened products.

  • Troubleshooting:

    • Avoid Strong Acids: Use basic or neutral conditions for workup and purification whenever possible. For example, use a saturated sodium bicarbonate solution instead of an acidic wash.[11]

    • Chromatography: If silica gel chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, using a less acidic stationary phase like alumina may prevent decomposition.

    • Protecting Groups: If the substituent on the oxetane is acidic or can become protonated, protecting it may increase the stability of the molecule during purification.

Q5: In a new synthesis involving C-H functionalization of an alcohol, I am observing significant amounts of vinyl alcohol byproducts. How can I favor oxetane formation?

A5: The formation of vinyl alcohol byproducts suggests that a competing E2 elimination pathway is occurring in the sulfonium intermediate, which is a known side reaction in this methodology.[4][12]

  • Mechanism: The base used to promote the final cyclization can abstract a proton, leading to elimination instead of the desired intramolecular SN2 displacement.

  • Troubleshooting:

    • Base and Solvent: The choice of base and solvent can be critical. For substrates prone to elimination, switching to a bulkier base or a different solvent system may improve selectivity. For some challenging substrates, using MeMgBr as the base after an in situ solvent exchange to HMPA or DMPU has been shown to minimize elimination and other side reactions like Grob fragmentation.[12]

    • Substrate Structure: This side reaction is more common with primary alcohol substrates, where the Thorpe-Ingold effect is less pronounced, leading to a slower cyclization rate that allows the competing elimination pathway to become more significant.[4][12] While challenging, careful optimization of the base and solvent is the most effective strategy.

Data Summary

The following table summarizes typical yields for common 3-substituted oxetane synthesis methods. Note that yields are highly substrate-dependent.

Synthesis MethodPrecursor TypeTypical Yield RangeReference
Williamson Etherification1,3-Diol59% - 87%[3]
Epoxide Ring ExpansionEpoxide + Sulfur Ylide83% - 99%[3]
Alcohol C-H FunctionalizationPrimary Alcohol42% - 56%[4][12]
Alcohol C-H FunctionalizationSecondary Alcohol57% - 99%[4][12]

Experimental Protocols

Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol is a general example based on the cyclization of a 1,3-diol.[2]

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the substituted 1,3-diol (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the monotosylated diol.

Step 2: Intramolecular Cyclization

  • Dissolve the purified monotosylated diol (1.0 eq.) in a dry, polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oxetane by flash column chromatography or distillation.

Visual Guides

G cluster_start Common Precursors cluster_methods Synthesis Strategies cluster_product Product Diol 1,3-Diol WE Williamson Etherification Diol->WE Epoxide Epoxide RE Ring Expansion (e.g., Sulfur Ylide) Epoxide->RE Carbonyl Carbonyl + Alkene PB Paternò-Büchi Reaction Carbonyl->PB Alcohol Unactivated Alcohol CF C-H Functionalization Alcohol->CF Oxetane 3-Substituted Oxetane WE->Oxetane RE->Oxetane PB->Oxetane CF->Oxetane

Caption: Key synthetic routes to 3-substituted oxetanes.

G Start Monotosylated 1,3-Diol Base Add Strong Base (e.g., NaH) Start->Base Alkoxide Alkoxide Intermediate DesiredPath Intramolecular SN2 (Desired Pathway) Alkoxide->DesiredPath Favorable Kinetics SidePath Grob Fragmentation (Side Reaction) Alkoxide->SidePath Competing Pathway Base->Alkoxide Product 3-Substituted Oxetane DesiredPath->Product Byproduct Alkene Byproduct SidePath->Byproduct

Caption: Troubleshooting Williamson Etherification vs. Grob Fragmentation.

G Epoxide Epoxide Step1 Initial Ring Expansion Epoxide->Step1 Ylide Sulfur Ylide (e.g., dimethyloxosulfonium methylide) Ylide->Step1 Oxetane Desired Oxetane Product Step1->Oxetane Desired Outcome Step2 Further Reaction with Excess Ylide at High Temperature Oxetane->Step2 THF Undesired THF Byproduct Step2->THF

Caption: Byproduct formation in epoxide ring expansion reactions.

References

Technical Support Center: Synthesis of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Phenyloxetan-3-amine. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, 3-phenyloxetan-3-one. This can be achieved through various methods, including the oxidation of 3-phenyloxetan-3-ol or other multi-step sequences starting from more readily available precursors. The second step is the reductive amination of 3-phenyloxetan-3-one with an ammonia source to yield the target this compound.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in this synthesis are associated with the strained four-membered oxetane ring.[1] This ring is susceptible to opening under harsh reaction conditions, particularly acidic or strongly basic environments, which can lead to low yields and the formation of byproducts. Achieving high yields in the reductive amination step while minimizing side reactions is a key challenge.

Q3: Which reducing agents are suitable for the reductive amination of 3-phenyloxetan-3-one?

A3: A variety of reducing agents can be used for the reductive amination of ketones. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂ with a metal catalyst like palladium or nickel).[2][3] The choice of reducing agent can significantly impact the reaction's efficiency and selectivity.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow you to track the consumption of the starting ketone (3-phenyloxetan-3-one) and the formation of the amine product.

Q5: What are the typical impurities I might encounter, and how can they be removed?

A5: Potential impurities include unreacted 3-phenyloxetan-3-one, the intermediate imine, and byproducts from the ring-opening of the oxetane. Purification can be achieved through column chromatography on silica gel or by converting the amine to its hydrochloride salt, which can often be purified by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical reductive amination step.

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive reducing agent: The hydride reagent may have degraded due to improper storage or handling.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if the reagent is moisture-sensitive.
Inefficient imine formation: The equilibrium between the ketone and imine may not favor the imine.Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium towards imine formation.
Steric hindrance: The phenyl group at the 3-position may hinder the approach of the amine or the reducing agent.Increase the reaction temperature moderately or extend the reaction time. Consider using a less sterically hindered ammonia source if applicable.
Formation of Side Products (e.g., Ring-Opened Products) Harsh reaction conditions: The use of strong acids or high temperatures can promote the opening of the strained oxetane ring.Use milder reaction conditions. For example, choose a reducing agent that is effective at or below room temperature. Avoid strong acids; if an acid catalyst is needed for imine formation, use a weak acid like acetic acid.
Incomplete Reaction Insufficient reducing agent: The stoichiometry of the reducing agent may be inadequate.Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents).
Low reaction temperature: The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup: The amine product may have some water solubility, especially if it is protonated.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol.
Emulsion formation during extraction: The presence of both polar and nonpolar functionalities can lead to emulsions.Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.

Data Presentation

The yield of this compound is highly dependent on the chosen reductive amination conditions. The following table summarizes expected yield ranges based on common protocols for the reductive amination of ketones. Optimization for 3-phenyloxetan-3-one is recommended.

Reducing Agent Ammonia Source Solvent Typical Temperature Typical Reaction Time Expected Yield Range
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanolRoom Temperature12-24 hours60-85%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonia in MethanolDichloromethane0°C to Room Temperature4-12 hours70-90%
Catalytic Hydrogenation (H₂)Ammonia in EthanolEthanol/MethanolRoom Temperature24-48 hours50-80%
Ammonia Borane (NH₃BH₃)Ammonia BoraneMethanolRoom Temperature2-10 hours80-95%[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyloxetan-3-one (Precursor)

The synthesis of the precursor ketone is a critical first step. One common method involves the oxidation of the corresponding alcohol, 3-phenyloxetan-3-ol.

Materials:

  • 3-Phenyloxetan-3-ol

  • Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium thiosulfate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-phenyloxetan-3-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Dess-Martin Periodinane (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-phenyloxetan-3-one.

Protocol 2: Reductive Amination to this compound

This protocol provides a general procedure for the reductive amination of 3-phenyloxetan-3-one using sodium cyanoborohydride. This method may require optimization.

Materials:

  • 3-Phenyloxetan-3-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-phenyloxetan-3-one (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0°C until the pH is acidic (pH ~2-3) to decompose the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH until the pH is strongly basic (pH > 10).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel (a gradient eluent of DCM/Methanol with 1% triethylamine is often effective for amines) or by conversion to its hydrochloride salt and recrystallization.

Mandatory Visualization

Below is a diagram illustrating the general synthetic workflow for obtaining this compound.

SynthesisWorkflow Start Starting Materials (e.g., Phenylacetic Acid derivative) Precursor_Synth Multi-step Synthesis of 3-Phenyloxetan-3-one Start->Precursor_Synth Ketone 3-Phenyloxetan-3-one Precursor_Synth->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination 1. Ammonia Source 2. Reducing Agent Amine This compound (Crude) Reductive_Amination->Amine Purification Purification (Chromatography or Recrystallization) Amine->Purification Final_Product Pure This compound Purification->Final_Product

References

Troubleshooting 1H NMR spectra of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyloxetan-3-amine, focusing on the interpretation and troubleshooting of its 1H NMR spectra.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the 1H NMR analysis of this compound.

Q1: My 1H NMR spectrum shows more peaks than I expect for this compound. What could be the cause?

A1: The presence of unexpected peaks in your 1H NMR spectrum can be attributed to several factors. It is crucial to first ensure that the additional signals are not a result of poor instrument shimming, which can cause peak doubling or broadening.[1] If the shimming is good, the extra peaks are likely due to the presence of impurities in your sample.[2]

Common sources of impurities include:

  • Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate or acetone, can be difficult to remove completely.[3]

  • Water: Deuterated solvents can absorb moisture, leading to a broad water peak in the spectrum.[3][4]

  • Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions during the synthesis can result in the presence of starting materials or other related compounds.

  • Degradation Products: this compound may degrade over time or under certain conditions.

To identify the source of the extra peaks, you can:

  • Compare the chemical shifts of the unknown peaks with known solvent impurity tables.

  • Run a 2D NMR experiment, such as COSY, to see correlations between protons.

  • If you suspect an OH or NH proton, add a drop of D2O to your sample. Exchangeable protons will disappear from the spectrum.[3]

Q2: The peaks in my 1H NMR spectrum are broad. How can I improve the resolution?

A2: Peak broadening in an 1H NMR spectrum can be caused by several factors:[3]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Try re-shimming the instrument.

  • Sample Concentration: A sample that is too concentrated can lead to broadened lineshapes.[5][6] It is recommended to use between 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[5][7]

  • Insoluble Material: The presence of solid particles in your NMR tube will negatively affect the shimming.[5][8] Ensure your sample is fully dissolved and filter it if necessary.[6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant peak broadening.[5]

  • Chemical Exchange: The amine protons (-NH2) of this compound can undergo chemical exchange, which often results in a broad signal.[2]

Q3: I am not sure which peak corresponds to the amine (-NH2) protons. How can I identify it?

A3: The amine protons of this compound are expected to appear as a broad singlet. To confirm the identity of the amine peak, you can perform a D2O exchange experiment.[3] Add a small drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the amine protons will exchange with deuterium and disappear or significantly decrease in intensity.[3]

Q4: The integration of my aromatic region does not match the expected number of protons. What could be wrong?

A4: If the integration of the aromatic region is inaccurate, it could be due to an overlap with the residual solvent peak, especially if you are using deuterochloroform (CDCl3).[3] To resolve this, you can try using a different deuterated solvent, such as acetone-d6, which does not have a peak in the aromatic region.[3]

Data Presentation

The following tables summarize the predicted 1H NMR data for this compound and potential impurities.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH21.5 - 2.5broad singlet2H
Oxetane -CH2-4.5 - 5.0multiplet4H
Phenyl H (ortho, meta, para)7.2 - 7.6multiplet5H

Table 2: 1H NMR Data for Common Impurities

ImpurityCharacteristic Chemical Shifts (δ, ppm)Multiplicity
Water (H2O)Variable (e.g., ~1.55 in CDCl3)broad singlet
Acetone~2.17singlet
Ethyl Acetate~1.26, ~2.05, ~4.12triplet, singlet, quartet
Dichloromethane~5.32singlet

Experimental Protocols

Protocol for 1H NMR Sample Preparation

To obtain a high-quality 1H NMR spectrum, proper sample preparation is critical.

  • Determine the appropriate amount of sample: For a standard 1H NMR spectrum of a small molecule like this compound, use approximately 5-25 mg of your compound.[5][7]

  • Choose a suitable deuterated solvent: Select a deuterated solvent in which your compound is soluble. Chloroform-d (CDCl3) is a common choice, but others like acetone-d6 or DMSO-d6 can be used if solubility is an issue or if the CDCl3 peak interferes with your signals.[3][5]

  • Dissolve the sample: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

  • Filter the sample: To remove any particulate matter that could interfere with shimming, filter the solution into a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug.[6]

  • Cap and label the NMR tube: Securely cap the NMR tube and label it clearly.[6]

  • For D2O Exchange: After acquiring an initial spectrum, add one drop of D2O to the NMR tube, shake well, and re-acquire the spectrum to identify exchangeable protons.[3]

Visualizations

The following diagrams illustrate the structure of this compound and a general troubleshooting workflow for 1H NMR spectroscopy.

G Structure of this compound with Proton Environments cluster_0 cluster_1 Proton Environments C9H11NO A Phenyl Protons (5H) C9H11NO->A ~7.2-7.6 ppm B Oxetane CH2 Protons (4H) C9H11NO->B ~4.5-5.0 ppm C Amine Protons (2H) C9H11NO->C ~1.5-2.5 ppm (broad)

Caption: Structure of this compound and its proton environments.

Troubleshooting_Workflow start Start: 1H NMR Spectrum Acquired check_peaks Are there unexpected peaks? start->check_peaks check_broadening Are peaks well-resolved? check_peaks->check_broadening No identify_impurities Identify Impurities: - Residual Solvents - Water - Starting Materials check_peaks->identify_impurities Yes spectrum_ok Spectrum is satisfactory check_broadening->spectrum_ok Yes troubleshoot_broadening Troubleshoot Broadening: - Re-shim - Check concentration - Filter sample check_broadening->troubleshoot_broadening No d2o_exchange Perform D2O Exchange to identify NH/OH peaks identify_impurities->d2o_exchange d2o_exchange->check_broadening reacquire Re-acquire Spectrum troubleshoot_broadening->reacquire reacquire->start

Caption: Troubleshooting workflow for 1H NMR spectra of this compound.

References

Technical Support Center: Addressing Peak Tailing in HPLC Analysis of Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of amine compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for either of these factors indicates significant tailing.[1][2]

Q2: Why is peak tailing a problem in HPLC analysis?

A2: Peak tailing can significantly compromise the quality of chromatographic data. It can lead to:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate peak integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[3]

  • Poor reproducibility: Methods with significant peak tailing are often less robust and reproducible.

Q3: What are the primary causes of peak tailing for amine compounds?

A3: The most common cause of peak tailing for amine compounds in reversed-phase HPLC is secondary interactions between the basic amine groups and residual silanol groups on the silica-based stationary phase.[1][2] Other contributing factors can include:

  • Inappropriate mobile phase pH.[4]

  • Column overload.

  • Extra-column dead volume.[5]

  • Column contamination or degradation.[3]

Q4: How does mobile phase pH affect the peak shape of amine compounds?

A4: Mobile phase pH plays a crucial role in controlling the peak shape of ionizable compounds like amines.[4] At a mobile phase pH above 3, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O-), creating a negative charge. Basic amine compounds are typically protonated (R-NH3+) at acidic to neutral pH. The electrostatic attraction between the positively charged amine and the negatively charged silanol groups leads to strong secondary interactions, causing peak tailing.[1][2] By adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa, a consistent ionization state can be maintained, minimizing these interactions.[6]

Q5: What are mobile phase additives, and how can they improve the peak shape of amines?

A5: Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatographic performance. For amine analysis, basic additives like triethylamine (TEA) are often used as "silanol blockers."[3][7] TEA is a small, basic molecule that competes with the amine analyte for interaction with the active silanol sites on the stationary phase. This competitive binding masks the silanol groups, reducing their interaction with the amine analyte and thereby improving peak symmetry.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues with amine compounds.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect all peaks or only the amine compound(s)? If all peaks are tailing, the issue is likely system-related (e.g., extra-column dead volume). If only the amine peaks are tailing, the problem is likely related to secondary interactions.[5]

  • Quantify the tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) to have a baseline measurement.

Step 2: Mobile Phase Optimization

  • pH Adjustment: If the mobile phase pH is not already acidic, adjust it to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). This will protonate the silanol groups, reducing their negative charge and minimizing ionic interactions with the protonated amines.[4]

  • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-50 mM.[3]

Step 3: Use of Mobile Phase Additives

  • If pH adjustment alone is not sufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase. A typical starting concentration is 0.1% (v/v).[5]

Step 4: Column Evaluation and Selection

  • Column Health: If the column is old or has been used extensively, it may be contaminated or degraded. Try flushing the column with a strong solvent or replace it with a new one.

  • Column Chemistry: For persistent tailing, consider switching to a column specifically designed for the analysis of basic compounds. Options include:

    • End-capped columns: These columns have their residual silanol groups chemically deactivated.

    • Base-deactivated columns: These are specifically treated to reduce silanol activity.[8]

    • Polar-embedded or polar-endcapped columns: These have a polar group embedded near the base of the alkyl chain, which shields the analyte from interacting with the silica surface.[3]

    • Phenyl-Hexyl columns: These can offer alternative selectivity for aromatic amines due to π-π interactions.

Step 5: Sample and System Considerations

  • Sample Overload: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.

  • Injection Solvent: Ensure the injection solvent is weaker than or the same as the mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[5]

  • Extra-Column Volume: Check for and minimize any dead volume in the system by using tubing with a small internal diameter and ensuring all fittings are properly connected.[5]

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Tailing cluster_Start cluster_Diagnosis Diagnosis cluster_System_Issues System-Related Issues cluster_Analyte_Issues Analyte-Specific Issues cluster_Solutions Solutions cluster_End start Peak Tailing Observed for Amine Compound all_peaks All Peaks Tailing? start->all_peaks amine_only Only Amine Peaks Tailing? all_peaks->amine_only No system_issue Check for: - Extra-column dead volume - Column void/contamination - Detector settings all_peaks->system_issue Yes analyte_issue Likely Secondary Interactions (Silanol Interactions) amine_only->analyte_issue Yes solution_sample Optimize Sample Conditions (Dilute sample, check injection solvent) system_issue->solution_sample solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) analyte_issue->solution_ph solution_additive Add Mobile Phase Additive (e.g., 0.1% TEA) solution_ph->solution_additive solution_column Change HPLC Column (End-capped, Base-deactivated, etc.) solution_additive->solution_column solution_column->solution_sample end_node Symmetrical Peak solution_sample->end_node

Caption: A logical workflow to diagnose and resolve peak tailing in the HPLC analysis of amine compounds.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of an Aromatic Amine

Mobile Phase pHTailing Factor (Tf)Observations
7.02.35Significant tailing, poor peak shape.
5.01.80Reduced tailing, but still asymmetrical.
3.01.33Markedly improved peak shape, acceptable asymmetry.[2]
2.51.15Near-symmetrical peak, optimal for quantification.
Data is illustrative and based on typical behavior of basic compounds on a standard C18 column.

Table 2: Effect of Triethylamine (TEA) as a Mobile Phase Additive on Peak Asymmetry

TEA ConcentrationTailing Factor (Tf)Observations
0% (v/v)2.1Pronounced tailing.
0.05% (v/v)1.6Noticeable improvement in peak symmetry.
0.1% (v/v)1.2Good peak shape, acceptable for most applications.
0.2% (v/v)1.1Excellent peak symmetry.
Analyte: Basic amine compound on a C18 column with mobile phase at pH 4.0. Data is illustrative.

Table 3: Comparison of Different HPLC Columns for Amine Analysis

Column TypeStationary Phase CharacteristicsExpected Peak Shape for AminesRecommended Use
Standard C18Octadecylsilane bonded to silicaOften shows significant tailing without mobile phase optimization.General purpose, but may require method development for basic compounds.
End-capped C18Residual silanols are chemically deactivated.Improved peak shape compared to standard C18.Good starting point for amine analysis.
Base-Deactivated C18Specifically treated to reduce silanol activity.Excellent peak symmetry for basic compounds.Recommended for methods with persistent tailing issues.
Polar-EmbeddedA polar group is embedded in the alkyl chain.Very good peak shape due to shielding from silanols.Suitable for a wide range of polar and basic compounds.
Phenyl-HexylPhenyl rings in the stationary phase.Can provide unique selectivity and good peak shape for aromatic amines.Alternative selectivity for aromatic compounds.
HILICPolar stationary phase (e.g., silica, amide).Good for very polar amines that are poorly retained in reversed-phase.Analysis of highly polar amines.[9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)

Objective: To prepare a mobile phase containing TEA to improve the peak shape of amine compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Buffer salt (e.g., ammonium formate or potassium phosphate)

  • Triethylamine (TEA), HPLC grade

  • Acid for pH adjustment (e.g., formic acid or phosphoric acid)

  • 0.45 µm membrane filter

  • Glass mobile phase reservoir

Procedure:

  • Prepare the aqueous buffer:

    • Dissolve the appropriate amount of buffer salt in HPLC-grade water to achieve the desired concentration (e.g., 10-20 mM).

    • Adjust the pH of the aqueous buffer to the desired value (e.g., 3.0) using a suitable acid.

  • Add Triethylamine (TEA):

    • Carefully add the desired volume of TEA to the prepared aqueous buffer. For a 0.1% (v/v) concentration, add 1 mL of TEA to 999 mL of buffer.

    • Mix the solution thoroughly.

  • Filter the aqueous phase:

    • Filter the aqueous phase containing the buffer and TEA through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the final mobile phase:

    • Measure the required volumes of the filtered aqueous phase and the organic solvent and mix them in a clean, labeled glass reservoir. For example, for a 70:30 (v/v) aqueous:organic mobile phase, mix 700 mL of the aqueous phase with 300 mL of the organic solvent.

  • Degas the mobile phase:

    • Degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.

Protocol 2: Column Selection and Conditioning for Amine Analysis

Objective: To select an appropriate HPLC column and properly condition it for the analysis of amine compounds.

Part A: Column Selection

  • Initial Choice: Start with a modern, high-purity, end-capped C18 column from a reputable manufacturer. These are generally a good starting point for many applications.

  • Alternative Selectivity: If peak shape is still an issue or if co-elution is observed, consider a base-deactivated C18, a polar-embedded phase, or a phenyl-hexyl column for aromatic amines.

  • For Highly Polar Amines: If the amine is very polar and shows little or no retention on reversed-phase columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable alternative.[9]

Part B: Column Conditioning

  • Initial Flush: Before first use, flush a new column with 10-20 column volumes of 100% organic solvent (e.g., acetonitrile or methanol) to remove any preservatives.

  • Mobile Phase Equilibration:

    • Gradually introduce the mobile phase to the column, starting with a high percentage of the organic solvent and slowly decreasing it to the initial conditions of your method. This prevents pressure shocks.

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.

  • System Suitability: Before running samples, perform several injections of a standard solution to ensure that retention times and peak shapes are reproducible. This confirms that the column is fully equilibrated.

Protocol 3: Sample Preparation for Amine Analysis

Objective: To prepare a sample containing amine compounds for HPLC analysis, minimizing potential interferences and peak distortion.

Materials:

  • Sample containing amine analyte(s)

  • HPLC-grade solvents for extraction and dilution

  • Solid Phase Extraction (SPE) cartridges (if necessary)

  • 0.22 µm or 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Dissolution/Extraction:

    • Dissolve or extract the sample in a solvent that is compatible with the mobile phase and in which the analyte is stable.

    • Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.[5]

  • Sample Cleanup (if required):

    • For complex matrices (e.g., biological fluids, environmental samples), a cleanup step is often necessary to remove interferences.

    • Solid Phase Extraction (SPE): This is a common technique to clean up and concentrate samples. For amines, a cation-exchange or a reversed-phase SPE cartridge can be used. Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.

    • Liquid-Liquid Extraction (LLE): This can also be used to isolate amines from aqueous matrices.

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

  • Dilution:

    • If the sample concentration is high, dilute it to a concentration that is within the linear range of the detector and does not overload the column.

Signaling Pathway and Interaction Diagram

Amine_Silanol_Interaction cluster_Analyte Amine Analyte cluster_Stationary_Phase Silica Stationary Phase cluster_Additive Mobile Phase Additive amine Protonated Amine (R-NH3+) silanol Ionized Silanol Group (Si-O-) amine->silanol Strong Ionic Interaction (Causes Peak Tailing) tea Triethylamine (TEA) tea->silanol Competitive Binding (Blocks Silanol Sites)

Caption: Interaction between a protonated amine analyte and an ionized silanol group on the stationary phase, leading to peak tailing, and its mitigation by a mobile phase additive.

References

Stability and degradation pathways of 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Phenyloxetan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. The molecule contains a strained oxetane ring and a nucleophilic primary amine, making it susceptible to degradation under certain conditions.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to acidic or basic conditions and strong oxidizing agents.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the two most probable degradation pathways are:

  • Acid-catalyzed ring-opening of the oxetane: The strained four-membered ring is susceptible to opening under acidic conditions, which could be initiated by protonation of the ether oxygen. This can lead to the formation of a diol or other rearranged products.

  • Oxidation of the primary amine: Primary amines can be susceptible to oxidation, leading to the formation of various products such as nitroso, nitro, or dimeric species. The presence of oxygen or other oxidizing agents can facilitate this process.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of this compound.[2][3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Observation: A significant decrease in the peak area of the parent compound is observed by HPLC analysis of a solution of this compound shortly after preparation.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acidic or Basic Conditions Ensure the pH of the solvent or buffer is neutral (pH 6-8). The oxetane ring can be labile under acidic conditions, and the amine group can be reactive under basic conditions. Buffer the solution if necessary.
Presence of Oxidizing Agents De-gas solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities (e.g., aged ethers). Conduct experiments under an inert atmosphere (nitrogen or argon).
Elevated Temperature Prepare and store solutions at low temperatures (e.g., 2-8°C). Avoid heating solutions unless required for a specific reaction, and if so, use the lowest effective temperature for the shortest possible time.
Light Exposure Protect solutions from light by using amber vials or covering the container with aluminum foil, as photo-degradation can sometimes occur.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram During a Reaction
  • Observation: New peaks, not corresponding to starting material or expected product, appear in the HPLC chromatogram of a reaction mixture containing this compound.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Ring-Opening of Oxetane If the reaction is conducted under acidic conditions, consider that the new peaks may be due to the ring-opening of the oxetane. Analyze the mass spectrum of the new peaks to check for masses corresponding to the addition of the solvent or other nucleophiles present. If possible, switch to a less acidic catalyst or a non-protic solvent.
Amine Degradation/Side Reactions The primary amine is nucleophilic and can participate in side reactions. If electrophiles are present, consider the possibility of their reaction with the amine. If the reaction is performed in the presence of air, oxidative degradation of the amine could be a factor.
Reaction with Impurities Ensure the purity of all starting materials, reagents, and solvents. Impurities could be reacting with this compound to generate unexpected byproducts.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 25°C for 24 hours

pH% Remaining of this compoundMajor Degradation Product(s)
2.045%Ring-opened products
4.085%Minor ring-opened products
7.0>99%None detected
9.098%Minor oxidative products
12.070%Oxidative and other degradation products

Table 2: Hypothetical Thermal Stability of this compound (Solid State) after 7 days

Temperature% Remaining of this compound
4°C>99%
25°C99%
40°C97%
60°C92%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method. Use a diode array detector to obtain UV spectra of the parent compound and any degradation products.

  • If significant degradation is observed, perform LC-MS analysis to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a generic reverse-phase HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Mandatory Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Ring Opening cluster_oxidation Oxidative Degradation parent_acid This compound intermediate_acid Protonated Oxetane parent_acid->intermediate_acid H+ product_acid Ring-Opened Products (e.g., Diol) intermediate_acid->product_acid Nucleophilic Attack (e.g., H2O) parent_ox This compound product_ox Oxidized Products (e.g., Nitroso, Dimer) parent_ox->product_ox [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (Purity, Degradation Profile) analysis->data end End: Stability Assessment data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Strained Oxetane Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing strained four-membered oxetane rings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of oxetane rings so challenging?

The primary challenge lies in the inherent ring strain of the four-membered ether.[1][2] The strain energy of an unsubstituted oxetane is approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of an epoxide and significantly higher than that of a five-membered tetrahydrofuran (THF) ring.[2][3] This high strain energy makes the 4-exo-tet cyclization kinetically less favorable compared to the formation of 3-, 5-, or 6-membered rings.[1][4] Consequently, synthetic routes are often prone to lower yields and competing side reactions.[1]

Q2: What are the most common methods for synthesizing oxetanes?

There are several primary strategies for constructing the oxetane ring:

  • Intramolecular Williamson Etherification: This is a classic C-O bond-forming cyclization of a 1,3-halohydrin or a related substrate. It is a widely used method due to its practicality.[1][4][5]

  • Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene. This atom-economical method can generate complex structures in a single step but can suffer from selectivity issues.[5][6][7][8]

  • Epoxide Ring Expansion: The intramolecular opening of a three-membered epoxide ring to form the four-membered oxetane has a strong thermodynamic driving force due to the reduction in ring strain.[2][4] This can be achieved using sulfur ylides or via Lewis acid-catalyzed cyclizations.[4][9]

  • C-H Functionalization: Modern methods involving the functionalization of C-H bonds provide novel pathways to access diverse oxetane structures.[5][6]

Q3: How stable are oxetane rings?

While increasingly used in medicinal chemistry for their metabolic stability, oxetane rings are susceptible to ring-opening under various conditions, particularly acidic ones.[1][10] The high ring strain and the Lewis basicity of the oxygen atom make them prone to cleavage by Lewis or Brønsted acids.[2][4][11] Many oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones even when stored at room temperature.[12][13] This instability must be considered during both synthesis and purification.

Q4: Can oxetanes polymerize during a reaction?

Yes, polymerization is a significant side reaction. Due to their high ring strain, oxetanes can undergo cationic ring-opening polymerization (CROP), often initiated by strong acids or other cationic species.[3][14][15] This process is a common cause of low yields for the desired monomeric product.

Troubleshooting Guides

This section addresses specific issues you may encounter during oxetane synthesis.

Problem 1: Low or No Yield of the Desired Oxetane Product

Possible Cause 1: Competing Side Reactions The intended cyclization is often in competition with other pathways. In the Williamson etherification, for example, a major side reaction is the Grob fragmentation of the halo-alkoxide, which produces an aldehyde and an alkene instead of the oxetane.[1] In the Paternò-Büchi reaction, self-coupling of the carbonyl compound to form a pinacol derivative can compete with the desired cycloaddition.[7]

Recommended Solutions:

  • Optimize Base and Temperature: For Williamson etherification, carefully select the base and reaction temperature. Milder bases (e.g., K₃PO₄) may be preferred over stronger ones (e.g., KOtBu) to minimize side reactions, although this may require higher temperatures or longer reaction times.[6]

  • Control Reaction Conditions: Ensure reaction conditions are strictly controlled. For photochemical reactions, the choice of solvent and irradiation wavelength can significantly impact the outcome and minimize side product formation.[16]

  • Modify Substrate: Substrates with electron-rich aryl groups have been shown to give improved yields and selectivity for oxetane products in some reactions.[1]

Possible Cause 2: Ring-Opening of the Product The synthesized oxetane may be forming but subsequently decomposing under the reaction or workup conditions. Acidic conditions, whether from reagents, byproducts, or during purification (e.g., on standard silica gel), can catalyze the ring-opening of the strained oxetane.[1][10]

Recommended Solutions:

  • Use Mildly Basic or Neutral Conditions: Whenever possible, conduct the reaction and workup under neutral or mildly basic conditions to prevent acid-catalyzed decomposition.[4][10]

  • Purify with Care: Avoid standard silica gel chromatography if your product is acid-sensitive. Consider using deactivated silica (treated with a base like triethylamine) or alternative purification methods such as distillation or crystallization.

Possible Cause 3: Polymerization The reaction conditions, particularly the presence of trace acids, may be initiating cationic ring-opening polymerization of the oxetane product as it forms.[15][17]

Recommended Solutions:

  • Scrupulously Exclude Acid: Ensure all reagents and solvents are free from acidic impurities. Adding a non-nucleophilic base or proton sponge can help scavenge trace acids.

  • Maintain Low Temperatures: Polymerization is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help suppress this side reaction.

Problem 2: Difficulty with Product Purification and Isolation

Possible Cause 1: Product Volatility Low-molecular-weight oxetanes can be highly volatile, leading to loss of product during solvent removal under reduced pressure.[6]

Recommended Solutions:

  • Minimize Evaporation Time: Use a rotary evaporator with care, avoiding excessive vacuum or heat.

  • Use a Cold Trap: Ensure your evaporation setup includes an efficient cold trap to recover any volatilized product.

  • Alternative Isolation: Consider extraction into a higher-boiling solvent before final concentration, or direct crystallization from the reaction mixture if possible.

Possible Cause 2: Decomposition on Silica Gel As mentioned, the acidic nature of standard silica gel can cause the oxetane ring to open, leading to low recovery and impure fractions after column chromatography.[10]

Recommended Solutions:

  • Use Deactivated Silica: Prepare a slurry of silica gel with a solvent system containing 1-2% triethylamine or another suitable base to neutralize acidic sites before packing the column.

  • Try Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for purifying acid-sensitive compounds.

  • Non-Chromatographic Methods: Prioritize purification by distillation, recrystallization, or preparative TLC on deactivated plates.

Data Presentation: Comparative Yields in Oxetane Synthesis

The yield of oxetane synthesis is highly dependent on the chosen method and substrate. The tables below summarize representative yields from the literature to provide a comparative benchmark.

Table 1: Yields from Intramolecular Williamson Etherification & Related Cyclizations

Precursor TypeReagents/ConditionsProductYield (%)Reference
Primary DiolAppel Reaction (I₂), then Base2,2-Dimethyl-oxetane82%[1]
Epoxide Ring OpeningTrimethyloxosulfonium iodide2-Phenyl-oxetane99%[1]
Monotosylated KetalNaHOxetan-3-one Precursor62%[1]
Tosylated Primary AlcoholKOtBuSubstituted OxetaneGood Yield[1]
1,3-HalohydrinNaOH3,3-bis(bromomethyl)oxetane72%[18]

Table 2: Yields from Paternò-Büchi [2+2] Photocycloaddition

Carbonyl SubstrateAlkene SubstrateConditionsYield (%)Reference
Benzaldehyde2-Methyl-2-buteneUV LightMixture of Isomers[8]
α-KetoesterSimple AlkeneVisible Light, Ir CatalystHigh Yields[4]
QuinoloneKetoesterVisible Light, Chiral Ir CatalystHigh Yields[4]
GeneralGeneralUV LightHighly Variable, Substrate-Dependent[5]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Etherification

This protocol describes a typical procedure for the base-mediated cyclization of a 1,3-halohydrin to form an oxetane.

  • Dissolve the Substrate: Dissolve the 1,3-halohydrin precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the Reaction: Cool the solution in an ice bath to 0 °C.

  • Add the Base: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq)) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, remove the solvent under reduced pressure (with care, see troubleshooting), and purify the crude product by distillation or flash chromatography on deactivated silica gel.

Protocol 2: General Procedure for Paternò-Büchi Reaction

This protocol outlines a representative photochemical [2+2] cycloaddition.

  • Prepare Solution: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-5.0 eq, often used in excess) in a suitable, degassed solvent (e.g., benzene, acetonitrile).

  • Initiate Reaction: Seal the vessel and place it in a photochemical reactor. Irradiate the stirred solution with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature.

  • Monitor Progress: Monitor the reaction by TLC or GC-MS. The reaction time can vary significantly (typically 12-24 hours).

  • Solvent Removal: Upon completion, remove the solvent and excess alkene under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to separate the oxetane isomers and any byproducts.

Visualized Workflows and Logic

The following diagrams illustrate key concepts and troubleshooting logic for oxetane synthesis.

G cluster_main General Strategies for Oxetane Ring Construction Start Acyclic Precursor CO_Bond C-O Bond Formation (Intramolecular Cyclization) Start->CO_Bond Intramolecular CC_Bond C-C Bond Formation Start->CC_Bond Intramolecular Oxetane Strained Oxetane Ring CO_Bond->Oxetane CC_Bond->Oxetane Cycloadd [2+2] Cycloaddition Cycloadd->Oxetane RingExp Ring Expansion RingExp->Oxetane

Caption: Key synthetic strategies for constructing the oxetane ring.

G Start Reaction Issue: Low or No Yield CheckSM Starting Material (SM) Consumed? Start->CheckSM NoReaction Diagnosis: No Reaction Solution: Check catalyst, reagents, temperature. CheckSM->NoReaction No Byproduct Major Byproducts Observed? CheckSM->Byproduct Yes Decomposition Diagnosis: Product Decomposition Solution: Use neutral workup, deactivated silica, avoid acid. Byproduct->Decomposition No IdentifyByproduct Identify Byproduct Type Byproduct->IdentifyByproduct Yes Polymer High MW Polymer IdentifyByproduct->Polymer RingOpened Ring-Opened Product (e.g., 1,3-diol) IdentifyByproduct->RingOpened Fragmentation Fragmentation Product (e.g., alkene + aldehyde) IdentifyByproduct->Fragmentation PolymerSol Diagnosis: Polymerization Solution: Exclude acid, lower temperature. Polymer->PolymerSol RingOpenedSol Diagnosis: Acid-Catalyzed Opening Solution: Run under neutral/basic conditions, purify with care. RingOpened->RingOpenedSol FragSol Diagnosis: Grob Fragmentation Solution: Optimize base, temperature, or substrate. Fragmentation->FragSol

Caption: Troubleshooting logic for low-yielding oxetane synthesis reactions.

G cluster_williamson Williamson Etherification: Desired vs. Competing Pathways Start 1,3-Halo-alkoxide Intermediate Desired Desired Pathway: 4-exo-tet Cyclization (SN2) Start->Desired Favored by controlled conditions Competing Competing Pathway: Grob Fragmentation Start->Competing Favored by substrate structure, harsh conditions Product Oxetane Product Desired->Product Byproduct Alkene + Aldehyde Byproducts Competing->Byproduct

Caption: Key reaction pathways in the intramolecular Williamson etherification.

References

Technical Support Center: Oxetane Ring Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing oxetane ring-opening under acidic conditions during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring prone to opening under acidic conditions?

A1: The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol).[1] Under acidic conditions, the lone pair of electrons on the oxygen atom can be protonated, forming a highly reactive oxonium ion. This protonation weakens the C-O bonds and makes the ring susceptible to nucleophilic attack, leading to ring-opening.[2][3]

Q2: How does the substitution pattern on the oxetane ring affect its stability in acid?

A2: The stability of the oxetane ring is highly dependent on its substitution pattern. As a general rule, 3,3-disubstituted oxetanes are significantly more stable than 3-monosubstituted or unsubstituted oxetanes.[2][3][4] This increased stability is attributed to steric hindrance, where the substituents at the 3-position physically block the approach of nucleophiles to the ether oxygen and the adjacent carbon atoms.[2][3]

Q3: Are all acidic conditions detrimental to oxetanes?

A3: Not necessarily. The susceptibility to ring-opening is dependent on the strength of the acid, the reaction temperature, the solvent, and the substitution pattern of the oxetane. While strong Brønsted and Lewis acids can readily catalyze ring-opening, many oxetanes, particularly 3,3-disubstituted ones, can tolerate mildly acidic conditions.[5][6][7][8] For instance, 3,3-disubstituted oxetanes have been shown to be stable in aqueous solutions across a pH range of 1-10.[2]

Q4: Can the presence of other functional groups in the molecule influence the stability of the oxetane ring?

A4: Yes. For example, the presence of a nearby internal nucleophile, such as an alcohol or an amine, can facilitate intramolecular ring-opening, especially under acidic conditions, to form larger rings (e.g., tetrahydrofurans or pyrrolidines).[3][4]

Troubleshooting Guide

Problem 1: My oxetane-containing compound is decomposing during the removal of an acid-labile protecting group (e.g., Boc, acetal).

  • Possible Cause: The acidic conditions required for deprotection are too harsh for the oxetane ring.

  • Solutions:

    • Modify Deprotection Conditions: Opt for milder acidic conditions. For Boc deprotection, instead of neat TFA, consider using a solution of TFA in a solvent like dichloromethane and running the reaction at a lower temperature (e.g., 0 °C).[9] For acetal deprotection, move away from strong aqueous acids. Consider using catalytic amounts of a mild Lewis acid like cerium(III) triflate in wet nitromethane, which operates under almost neutral pH.[10]

    • Change Protecting Group Strategy: If possible, redesign the synthetic route to use protecting groups that can be removed under neutral or basic conditions, thus avoiding an acidic deprotection step altogether.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize over-exposure to acidic conditions.

Problem 2: During an aqueous acidic workup, I am observing low yields and the formation of diol byproducts.

  • Possible Cause: The oxetane ring is opening upon exposure to the acidic aqueous environment.

  • Solutions:

    • Avoid Acidic Workup: If the reaction conditions permit, use a neutral or mildly basic workup (e.g., washing with water or a saturated sodium bicarbonate solution).

    • Use a Microaqueous System: For reactions that generate acid, consider running them in an organic solvent with a minimal, controlled amount of water. This can be sufficient for the desired transformation without causing widespread oxetane degradation.[11]

    • Enzymatic Hydrolysis: For ester hydrolysis, consider using enzymatic methods (e.g., with lipase) as a mild alternative to acid- or base-catalyzed hydrolysis, which allows for an acid-free workup.[11]

Problem 3: I am attempting a reaction that requires a Lewis acid catalyst, and my oxetane is not surviving.

  • Possible Cause: Strong Lewis acids readily coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening.

  • Solutions:

    • Screen Milder Lewis Acids: Investigate the use of less harsh Lewis acids. For example, Er(OTf)₃ has been used for the chemoselective cleavage of acetals in the presence of other sensitive groups.[12]

    • Use a Brønsted Acid Catalyst: In some cases, a Brønsted acid can be a milder alternative to a Lewis acid for promoting the desired reaction without causing significant oxetane decomposition.

    • Control Stoichiometry and Temperature: Use only a catalytic amount of the Lewis acid and conduct the reaction at the lowest possible temperature to minimize the rate of the undesired ring-opening reaction.

Data on Oxetane Stability

The stability of oxetanes under acidic conditions is highly dependent on their substitution pattern. The following table summarizes the stability of different oxetane derivatives under various pH conditions.

Oxetane DerivativeConditionIncubation TimeTemperature% RecoveryReference
3-Monosubstituted OxetanepH 12 hours37 °C~83%[2]
3,3-Disubstituted OxetanepH 1-102 hours37 °C100%[2]
2-(2-pyridylsulfonyl)oxetanepH 1-104-5 days (t₁/₂)25 °CStable[11]

Experimental Protocols

Protocol 1: Mild Boc Deprotection in the Presence of an Oxetane Ring

This protocol is adapted for substrates where a 3,3-disubstituted oxetane is present, which exhibits higher stability.

  • Reagents and Materials:

    • Boc-protected oxetane-containing compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (2-10 equivalents) to the stirred solution. The number of equivalents may need to be optimized for your specific substrate.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

    • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Mild Acetal Deprotection using Cerium(III) Triflate

This protocol is suitable for deprotecting acetals in molecules containing an acid-sensitive oxetane.[10]

  • Reagents and Materials:

    • Acetal-protected oxetane-containing compound

    • Cerium(III) triflate (Ce(OTf)₃)

    • Nitromethane (CH₃NO₂)

    • Water

    • Ethyl acetate

    • Standard laboratory glassware

  • Procedure:

    • Prepare "wet" nitromethane by adding a few drops of water to the solvent.

    • Dissolve the acetal-protected compound in the wet nitromethane.

    • Add a catalytic amount of Ce(OTf)₃ (5-30 mol%, optimize for your substrate).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visual Guides

Mechanism of Acid-Catalyzed Oxetane Ring-Opening.

Decision_Workflow start Need to perform a reaction under acidic conditions? is_3_3 Is the oxetane 3,3-disubstituted? start->is_3_3 Yes protecting_group Consider alternative protecting group strategy (removable under neutral/basic conditions) start->protecting_group No mild_acid Use mild acidic conditions: - Catalytic acid - Lower temperature - Anhydrous conditions is_3_3->mild_acid Yes strong_acid High risk of ring-opening. Proceed with caution. is_3_3->strong_acid No end_ok Proceed with reaction mild_acid->end_ok strong_acid->protecting_group end_rethink Re-evaluate synthetic route protecting_group->end_rethink

Decision workflow for acidic reactions with oxetanes.

References

Managing moisture sensitivity in reactions with 3-Phenyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Phenyloxetan-3-amine, focusing on the challenges posed by its moisture sensitivity.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Reactions

  • Question: My reaction with this compound is giving a low yield or no desired product. What are the likely causes related to moisture?

  • Answer: Reactions involving amines like this compound are often highly sensitive to moisture. Water can compete with the amine as a nucleophile, hydrolyze starting materials or reagents, and deactivate catalysts. The oxetane ring, particularly if protonated under acidic conditions, can also be susceptible to ring-opening by water.

    Troubleshooting Steps:

    • Verify Solvent Dryness: Ensure that the solvent used is rigorously dried. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of moisture for highly sensitive reactions.

    • Check Reagent Quality: If using other moisture-sensitive reagents (e.g., organometallics, strong bases), ensure they have not been compromised by exposure to air or moisture.

    • Inert Atmosphere Technique: Confirm that a proper inert atmosphere was maintained throughout the reaction setup and duration. Leaks in the apparatus can introduce atmospheric moisture.

    • Glassware Preparation: All glassware must be thoroughly dried immediately before use, typically by oven-drying or flame-drying under an inert gas stream.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing significant byproduct formation in my reaction. Could this be related to moisture?

  • Answer: Yes, the presence of water can lead to several side reactions. With this compound, potential byproducts arising from moisture contamination include:

    • Hydrolysis of Reagents: For example, in an acylation reaction, the acylating agent can be hydrolyzed to the corresponding carboxylic acid.

    • Ring-Opening of the Oxetane: Under acidic conditions, which can be generated by the hydrolysis of certain reagents, the oxetane ring may open to form a diol. While 3,3-disubstituted oxetanes tend to be more stable, this risk is not entirely eliminated, especially with internal nucleophiles like an amine present.[1][2]

    Troubleshooting Steps:

    • Analyze Byproducts: If possible, isolate and characterize the byproducts. This can provide clues about the undesired reaction pathway (e.g., the presence of a diol suggests oxetane ring-opening).

    • Scrutinize the Work-up: Aqueous work-up procedures can sometimes cause issues if the product is unstable to water or the resulting pH changes. Consider a non-aqueous work-up if stability is a concern.

    • Use of a Moisture Scavenger: For particularly sensitive reactions, the addition of a chemical moisture scavenger to the reaction mixture can be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound to prevent moisture absorption?

  • A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, keeping it in a desiccator is recommended.

  • Q2: What is the best way to dry solvents for reactions with this compound?

  • A2: The choice of drying method depends on the solvent and the required level of dryness. Common methods include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) or passing the solvent through a column of activated alumina or molecular sieves.[3][4] For many applications, storage over activated 3Å molecular sieves is a convenient and effective method.[5][6]

  • Q3: How can I set up a reaction under an inert atmosphere without a glovebox?

  • A3: A Schlenk line or a simple balloon setup can be used to create an inert atmosphere.[7][8][9] This involves purging the reaction flask with an inert gas (nitrogen or argon) to displace air and moisture. Reagents are then added via syringe through a rubber septum.[10][11][12]

  • Q4: Can I use this compound in reactions that are run in water?

  • A4: While some reactions involving amines can be performed in water, it is generally not recommended for moisture-sensitive transformations where this compound is intended to act as a specific nucleophile without competition from water. The high concentration of water would likely lead to undesired side reactions. However, for certain reactions like some cross-coupling reactions, protocols using water as a solvent have been developed.[13] The feasibility would need to be carefully evaluated for the specific reaction .

  • Q5: What are the signs that my reaction has been compromised by moisture?

  • A5: Telltale signs include a lower than expected yield, the formation of known water-related byproducts, or inconsistency between reaction runs. If using moisture-sensitive reagents like organolithiums, a color change or precipitation upon addition can indicate quenching by water.

Data Presentation

Table 1: Typical Water Content in "Anhydrous" Solvents After Drying

Drying MethodSolventTypical Water Content (ppm)Reference
Distillation from CaH₂Dichloromethane~13[5]
Storage over 3Å molecular sieves (72h)Tetrahydrofuran (THF)<10[5]
Passage through activated neutral aluminaTetrahydrofuran (THF)<10[5]
Storage over 20% m/v 3Å molecular sieves (5 days)Methanol~10[5]

Note: The specific water tolerance of reactions involving this compound may vary and should be determined empirically. The values above serve as a general guideline for achieving anhydrous conditions.

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using a Solvent Purification System

  • System Preparation: Ensure the solvent purification system, typically composed of columns of activated alumina, is properly maintained and the drying agent is active.

  • Solvent Collection: Under a positive pressure of argon or nitrogen, collect the desired volume of THF from the system into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, perform three freeze-pump-thaw cycles. Freeze the solvent using liquid nitrogen, evacuate the flask under high vacuum, and then allow the solvent to thaw under the inert atmosphere.

  • Storage: Store the dried and degassed solvent in the sealed Schlenk flask under a positive pressure of inert gas.

Protocol 2: Setting up a Moisture-Sensitive Reaction under Inert Atmosphere (Schlenk Line)

  • Glassware Preparation: Dry all necessary glassware, including the reaction flask, condenser, and addition funnel, in an oven at >120°C for at least 4 hours.[14]

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line.

  • Purging: Evacuate the assembled apparatus and refill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure all air and adsorbed moisture are removed.[3]

  • Addition of Reagents:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Add liquid reagents and solvents via a gas-tight syringe or cannula through a rubber septum.[14]

  • Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis A Dry Glassware (Oven >120°C) C Assemble Apparatus Hot A->C B Dry Solvents (e.g., Solvent Still or Sieves) E Add Reagents under Positive Pressure B->E D Purge with Inert Gas (3x Vacuum/Backfill) C->D D->E F Run Reaction under Inert Atmosphere E->F G Quench Reaction F->G H Aqueous/Non-Aqueous Work-up G->H I Purification & Analysis H->I

Caption: Workflow for a moisture-sensitive reaction.

Troubleshooting_Moisture Start Low Yield or Byproduct Formation Q1 Was the solvent rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a proper inert atmosphere maintained? A1_Yes->Q2 Sol1 Re-dry solvent and repeat reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the glassware properly dried? A2_Yes->Q3 Sol2 Improve inert gas technique (check for leaks, purge thoroughly). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other reaction parameters (temperature, stoichiometry, reagent purity). A3_Yes->End Sol3 Oven or flame-dry glassware immediately before use. A3_No->Sol3

Caption: Troubleshooting logic for moisture-related issues.

References

Validation & Comparative

Comparison of oxetane scaffolds with other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has become a pivotal approach for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to confer advantageous properties such as enhanced metabolic stability, improved aqueous solubility, and modulated lipophilicity. This guide provides an objective comparison of the oxetane scaffold with other commonly employed heterocyclic systems, namely azetidine, cyclobutane, and pyrrolidine, supported by experimental data and detailed methodologies.

The Oxetane Advantage: A Physicochemical Perspective

The oxetane motif is frequently employed as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl, carbonyl, and morpholine moieties.[1][2] Its compact, polar, and three-dimensional structure can significantly influence a molecule's drug-like properties.[1] The presence of the oxygen atom within the four-membered ring introduces polarity and reduces lipophilicity, which can lead to improved aqueous solubility.[1] Furthermore, the strained ring system can favorably alter the conformation of a molecule, potentially enhancing its binding affinity to the target protein.

Head-to-Head Comparison: Oxetane vs. Other Scaffolds

The decision to incorporate a specific heterocyclic scaffold is a critical step in the lead optimization phase. The following tables summarize key quantitative data, offering a comparative analysis of how oxetanes stack up against azetidines, cyclobutanes, and pyrrolidines in terms of their impact on crucial drug discovery parameters.

Table 1: Physicochemical Properties Comparison
PropertyOxetaneAzetidineCyclobutanePyrrolidineKey Considerations & References
Lipophilicity (cLogP/LogD) Generally lower than corresponding carbocyclesLower than carbocycles, can be modulated by N-substitutionHigher than corresponding heterocyclesCan vary widely based on N-substitutionOxetanes and azetidines introduce polarity, reducing lipophilicity.[3][4] Pyrrolidine's lipophilicity is highly dependent on the nature of the substituent on the nitrogen atom.[5]
Aqueous Solubility Generally improved compared to carbocyclic analoguesCan be improved, especially with polar N-substituentsGenerally lower solubilityN-H group can act as H-bond donor, improving solubilityThe polar oxygen and nitrogen atoms in oxetanes and azetidines, respectively, can act as hydrogen bond acceptors, enhancing solubility.[1][4]
Metabolic Stability (in vitro) Often significantly improvedGenerally stable, but can be susceptible to N-dealkylationGenerally metabolically robustCan be susceptible to oxidation alpha to the nitrogenOxetanes can block metabolically labile sites, leading to increased metabolic stability.[2][6] The metabolic fate of azetidines and pyrrolidines is often linked to the substituents on the nitrogen atom.[4][7]
Hydrogen Bond Acceptor Strength Good H-bond acceptorStrong H-bond acceptor (N-H) or weaker (N-R)No H-bond accepting capabilityStrong H-bond acceptor (N-H)The oxygen of the oxetane and the nitrogen of azetidine and pyrrolidine are key hydrogen bond acceptors.[1]
Table 2: Comparative Impact on In Vitro Metabolic Stability and Permeability
Scaffold ModificationOriginal Compound (CLint, µL/min/mg)Modified Compound (CLint, µL/min/mg)Fold ImprovementOriginal Compound (Papp, 10⁻⁶ cm/s)Modified Compound (Papp, 10⁻⁶ cm/s)Reference Example
gem-dimethyl to Oxetane High (e.g., >100)Low (e.g., <10)>10x--mTOR Inhibitor Program[6]
Carbonyl to Oxetane ModerateLow2-5x--Spirocyclic Scaffolds[6]
Cyclobutane to Oxetane Higher metabolic turnoverLower metabolic turnover-Lower aqueous solubilityHigher aqueous solubilityIDO1 Inhibitors[1]
Azetidine to Oxetane -----Comparative data is often context-specific and less directly reported in head-to-head studies.[4][7]
Pyrrolidine to Oxetane -----Comparative data is highly dependent on the specific molecular context.[5]

Note: CLint (intrinsic clearance) is a measure of metabolic rate; a lower value indicates greater stability. Papp (apparent permeability) is a measure of intestinal absorption; a higher value indicates better permeability. The values presented are illustrative and can vary significantly based on the overall molecular structure.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by human liver microsomal enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Dilute the compounds to the final desired concentration in phosphate buffer.

  • Microsome Preparation: Thaw the human liver microsomes on ice and dilute them to the desired concentration in cold phosphate buffer.

  • Initiation of Reaction: In a 96-well plate, combine the test compound solution and the diluted microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8][9][10]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (polycarbonate membrane)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at an appropriate density.

  • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound and controls (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • LC-MS/MS Analysis: Analyze the concentration of the compound in the samples from both chambers using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[11][12][13]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Commonly Replaced Groups cluster_2 Resulting Improvements Original Moiety Original Moiety Oxetane Scaffold Oxetane Scaffold Original Moiety->Oxetane Scaffold Replacement Improved Properties Improved Properties Oxetane Scaffold->Improved Properties Leads to gem-dimethyl gem-dimethyl Carbonyl Carbonyl Morpholine Morpholine Metabolic Stability Metabolic Stability Aqueous Solubility Aqueous Solubility Pharmacokinetics Pharmacokinetics cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Prepare Compound and Microsome Solutions B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction with Acetonitrile D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate Half-life and Intrinsic Clearance G->H

References

Validating the Synthesis of 3-Substituted Oxetanes: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-substituted oxetanes, valuable motifs in medicinal chemistry, requires rigorous characterization to confirm the successful formation of the strained four-membered ring and the desired substitution pattern. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate these syntheses. Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of the target molecules.

Spectroscopic Validation Workflow

Successful validation of 3-substituted oxetane synthesis relies on a logical workflow where data from multiple spectroscopic techniques are integrated to build a conclusive structural assignment.

Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of 3-Substituted Oxetane NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides connectivity and chemical environment IR IR Spectroscopy Synthesis->IR Identifies functional groups and ring strain MS Mass Spectrometry Synthesis->MS Determines molecular weight and fragmentation Structure_Confirmation Confirmed Structure of 3-Substituted Oxetane NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic validation of 3-substituted oxetanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-substituted oxetanes, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of a 3-substituted oxetane is characterized by signals for the protons on the oxetane ring and the substituent at the C3 position. The chemical shifts of the methylene protons (H2 and H4) of the oxetane ring are particularly diagnostic, typically appearing in the downfield region due to the deshielding effect of the ring oxygen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbons of the oxetane ring (C2, C3, and C4) have characteristic chemical shifts. The presence of a substituent at C3 significantly influences the chemical shift of this carbon.

Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the oxetane ring in 3-substituted derivatives.

Substituent at C3¹H Chemical Shift (ppm) - Oxetane Ring Protons¹³C Chemical Shift (ppm) - Oxetane Ring Carbons
-H (Unsubstituted) H2/H4: ~4.7 (t), H3: ~2.7 (quintet)C2/C4: ~73.0, C3: ~24.0
-OH (Oxetan-3-ol) H2/H4: ~4.5-4.7 (m), H3: ~4.8 (m)C2/C4: ~77.0, C3: ~65.0
=O (Oxetan-3-one) H2/H4: ~5.37 (s)[1]C2/C4: ~78.5, C3 (C=O): ~214.2[1]
-CH₂OH (3,3-bis(hydroxymethyl)oxetane) H2/H4: ~4.4 (s)C2/C4: ~76.0, C3: ~45.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups and confirming the presence of the strained oxetane ring. The C-O-C stretching vibration of the oxetane ring is a characteristic feature.

Comparative IR Data
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Oxetane C-O-C Stretch ~980 - 1050Strong
Substituent C=O (e.g., in 3-Oxetanone) ~1780 - 1820 (strained ring)Strong
Substituent O-H (e.g., in Oxetan-3-ol) ~3200 - 3600Strong, Broad
Substituent C-H (Alkyl) ~2850 - 3000Medium to Strong

The carbonyl stretch in 3-oxetanone is shifted to a higher wavenumber compared to acyclic ketones (~1715 cm⁻¹) due to the ring strain, providing strong evidence for the four-membered ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized oxetane and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation of the oxetane ring.

Fragmentation Pathways

The primary fragmentation pathway for many 3-substituted oxetanes under EI-MS is α-cleavage, which involves the cleavage of the bonds adjacent to the oxygen atom. This can lead to the loss of formaldehyde (CH₂O) or a substituted aldehyde/ketone fragment.

MS Fragmentation Molecule [3-R-Oxetane]⁺˙ (Molecular Ion) Fragment1 [M - CH₂O]⁺˙ Molecule->Fragment1 α-cleavage Fragment2 [M - RCHO]⁺˙ Molecule->Fragment2 α-cleavage Fragment3 [R]⁺ Molecule->Fragment3 C-C cleavage

Caption: Common fragmentation pathways for 3-substituted oxetanes in Mass Spectrometry.

Comparative MS Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Oxetane 5857, 43, 29, 28
3-Oxetanone 7244, 43, 28
3,3-Dimethyloxetane 8671, 58, 43, 41

The presence of the molecular ion peak confirms the molecular weight of the synthesized compound. The observation of fragment ions resulting from the characteristic cleavage of the oxetane ring provides strong corroborating evidence for the structure.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted oxetane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the oxetane ring and the specific substituent.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

References

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Phenyloxetan-3-amine Analogs and Existing Monoamine Oxidase Inhibitors

Introduction:

Monoamine oxidase (MAO) inhibitors are a well-established class of drugs utilized in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as depressive disorders. These enzymes, which exist in two isoforms, MAO-A and MAO-B, are responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased bioavailability of these neurotransmitters in the brain, offering therapeutic benefits. Recently, a novel class of compounds, this compound analogs, has emerged as a promising area of research for the development of new MAO inhibitors. This guide provides a comparative analysis of the efficacy of these novel analogs against existing MAO inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of representative this compound analogs against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B), compared with established MAO inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Compound ClassSpecific Compound/AnalogTargetIC50 (µM)Selectivity (MAO-B/MAO-A)Reference Compound(s)
This compound Analogs Analog 1 (Hypothetical)hMAO-A5.20.5
hMAO-B2.6
Analog 2 (Hypothetical)hMAO-A10.815.4
hMAO-B0.7
Existing MAO Inhibitors SelegilinehMAO-A>100>1000Irreversible MAO-B Inhibitor
hMAO-B0.01
MoclobemidehMAO-A1.50.01Reversible MAO-A Inhibitor
hMAO-B>100
TranylcyprominehMAO-A0.91.1Non-selective Inhibitor
hMAO-B1.0

Note: The data for this compound analogs presented here is hypothetical due to the limited availability of publicly accessible, direct comparative studies. The values for existing MAO inhibitors are representative figures from scientific literature.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for MAO inhibitors is a critical step in evaluating their potency and selectivity. A widely used and reliable method is the in vitro fluorometric assay using kynuramine as a substrate.

MAO Inhibition Assay Protocol (Fluorometric Method):

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are used as the enzyme source.

    • Kynuramine is prepared as the substrate. The enzymatic deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.

  • Inhibitor Preparation:

    • The this compound analogs and reference MAO inhibitors (e.g., selegiline, moclobemide) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

    • Serial dilutions of the inhibitor stock solutions are prepared to achieve a range of concentrations for testing.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations.

    • The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate to each well.

    • The plate is then incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Fluorescence Measurement:

    • The reaction is stopped, often by the addition of a basic solution (e.g., NaOH).

    • The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader at an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The therapeutic effects of MAO inhibitors are primarily attributed to their ability to increase the levels of monoamine neurotransmitters in the synaptic cleft. This is achieved by blocking the enzymatic degradation of these neurotransmitters by MAO enzymes located on the outer mitochondrial membrane.

MAO_Inhibition_Pathway Simplified Signaling Pathway of MAO Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) (on Mitochondrial Membrane) Monoamines->MAO Degradation SynapticMonoamines Increased Monoamines Monoamines->SynapticMonoamines Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors SynapticMonoamines->Receptors Binding NeuronalSignal Neuronal Signaling Receptors->NeuronalSignal Activation MAO_Inhibitor This compound Analog (MAO Inhibitor) MAO_Inhibitor->MAO Inhibition

Caption: Mechanism of action of this compound analogs as MAO inhibitors.

The following diagram illustrates a typical experimental workflow for the initial screening and evaluation of novel MAO inhibitors like the this compound analogs.

Experimental_Workflow Experimental Workflow for MAO Inhibitor Evaluation A Synthesis of This compound Analogs B In Vitro MAO Inhibition Assay (Fluorometric - Kynuramine Substrate) A->B C Determine IC50 values for MAO-A and MAO-B B->C D Calculate MAO-B/MAO-A Selectivity Index C->D E Lead Compound Identification D->E High Potency & Good Selectivity F Further Preclinical Studies (e.g., in vivo efficacy, toxicity) E->F

Caption: Workflow for the evaluation of novel MAO inhibitors.

Conclusion

This compound analogs represent a novel chemical scaffold with the potential to yield potent and selective MAO inhibitors. While publicly available, direct comparative efficacy data is currently limited, the established methodologies for MAO inhibitor evaluation provide a clear path for characterizing these compounds. The fluorometric kynuramine assay is a robust method for determining the IC50 values and selectivity of these new analogs. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential in comparison to existing MAO inhibitors for the treatment of neurodegenerative and depressive disorders. The development of more selective and reversible MAO inhibitors from this class could offer improved safety profiles and therapeutic benefits.

A Comparative Spectroscopic Guide to 3-Phenyloxetan-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Phenyloxetan-3-amine and two of its key isomers: the constitutional isomer 2-phenyl-3-oxetanamine and the ring-opened isomer 2-(phenyloxiran-2-yl)methanamine. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification and characterization in research and drug development. This document summarizes predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Structural Overview

The three isomers possess the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ) but differ in the arrangement of their atoms, leading to distinct spectroscopic signatures.

Structural Isomers Structural Isomers of C9H11NO cluster_0 This compound cluster_1 2-Phenyl-3-oxetanamine cluster_2 2-(Phenyloxiran-2-yl)methanamine a C1C(CO1)(C2=CC=CC=C2)N b C1(C(O1)C)NC2=CC=CC=C2 a->b Constitutional Isomer c C1(C(O1)CN)C2=CC=CC=C2 a->c Ring-Opened Isomer

Caption: Chemical structures of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption bands, and anticipated mass spectral fragmentation patterns for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
This compound Phenyl-H7.25-7.40m-
Oxetane-CH₂4.85d6.0
Oxetane-CH₂4.65d6.0
NH₂1.80s (broad)-
2-Phenyl-3-oxetanamine Phenyl-H7.20-7.35m-
Oxetane-CH(Ph)5.20d7.5
Oxetane-CH(NH₂)4.20ddd7.5, 6.0, 5.0
Oxetane-CH₂4.90dd10.0, 6.0
Oxetane-CH₂4.70dd10.0, 5.0
NH₂1.75s (broad)-
2-(Phenyloxiran-2-yl)methanamine Phenyl-H7.28-7.42m-
Oxirane-CH₂2.95d5.5
Oxirane-CH₂2.80d5.5
CH₂-N3.10d13.0
CH₂-N2.90d13.0
NH₂1.60s (broad)-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound Phenyl-C (quaternary)142.0
Phenyl-CH128.5, 127.0, 125.0
Oxetane-C(Ph)(N)65.0
Oxetane-CH₂78.0
2-Phenyl-3-oxetanamine Phenyl-C (quaternary)140.0
Phenyl-CH128.8, 128.2, 126.5
Oxetane-CH(Ph)85.0
Oxetane-CH(NH₂)55.0
Oxetane-CH₂75.0
2-(Phenyloxiran-2-yl)methanamine Phenyl-C (quaternary)138.0
Phenyl-CH128.6, 128.4, 125.8
Oxirane-C(Ph)62.0
Oxirane-CH₂48.0
CH₂-N45.0
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Compound Functional Group Expected Wavenumber (cm⁻¹) Intensity
All Isomers N-H Stretch (amine)3300-3500Medium, two bands for primary amine
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium
C=C Stretch (aromatic)1450-1600Medium to Strong
C-N Stretch (amine)1020-1250Medium
This compound & 2-Phenyl-3-oxetanamine C-O-C Stretch (oxetane)950-1100Strong
2-(Phenyloxiran-2-yl)methanamine C-O-C Stretch (oxirane)800-950 (ring breathing)Medium to Strong
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z) Plausible Neutral Losses
This compound 150.1132, 121, 104, 91H₂O, C₂H₄O, NH₃
2-Phenyl-3-oxetanamine 150.1132, 121, 105, 91H₂O, C₂H₄O, NH₃
2-(Phenyloxiran-2-yl)methanamine 150.1132, 120, 105, 91H₂O, CH₂O, NH₃

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow NMR Sample Preparation and Analysis Workflow A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Transfer the solution to a 5 mm NMR tube. A->B C Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 500 MHz spectrometer. B->C D Process the data using appropriate software (e.g., MestReNova, TopSpin). C->D E Reference spectra to the residual solvent peak. D->E

Caption: A typical workflow for NMR spectroscopic analysis.

  • Sample Preparation: 5-10 mg of the amine compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR_Workflow Attenuated Total Reflectance (ATR) IR Spectroscopy Workflow A Place a small drop of the liquid sample or a thin layer of the solid onto the ATR crystal. C Record the sample spectrum over the range of 4000-400 cm⁻¹. A->C B Record the background spectrum of the empty ATR accessory. B->A D Perform ATR correction and baseline correction on the resulting spectrum. C->D

Caption: Workflow for ATR-IR spectroscopic analysis.

  • Sample Preparation: For liquid samples, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically corrected for the wavelength-dependent depth of penetration of the IR beam (ATR correction) and baseline-corrected to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS_Workflow Electrospray Ionization Mass Spectrometry (ESI-MS) Workflow A Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid). B Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. A->B C Acquire the full scan mass spectrum in positive ion mode. B->C D Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. C->D

Caption: A typical workflow for ESI-MS analysis.

  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization, such as a mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan spectrum is acquired over a mass range that includes the expected molecular ion.

  • Fragmentation Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is isolated in the first stage of the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with distinct chemical shifts and coupling patterns for each isomer. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, particularly the amine and the ether linkages within the different ring systems. Mass spectrometry confirms the molecular weight and provides valuable structural clues through characteristic fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these closely related compounds.

The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the emerging structural motifs, 3-phenyloxetan-3-amine has garnered significant attention. This guide provides an objective comparison of its performance against other established alternatives, supported by experimental data, to illuminate its advantages in medicinal chemistry.

The incorporation of a this compound moiety into a drug candidate can offer a unique combination of steric bulk, three-dimensionality, and favorable physicochemical properties. This often translates into improved metabolic stability, enhanced solubility, and reduced off-target effects compared to more traditional chemical groups.

Unveiling the Physicochemical Advantages: A Data-Driven Comparison

The strategic replacement of common pharmacophores with the this compound scaffold can lead to a significant improvement in a compound's drug-like properties. The following tables summarize quantitative data from various studies, highlighting the superior performance of oxetane-containing compounds.

Table 1: Physicochemical Properties of this compound and a Common Bioisostere, Amphetamine.

PropertyThis compoundAmphetamineSource
Molecular Weight ( g/mol ) 149.19135.21[1][2]
XLogP3 0.31.8[1][2]
Topological Polar Surface Area (Ų) 35.326.0[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 21[1][2]

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogues in Human Liver Microsomes (HLM).

Compound PairBioisosteric ReplacementMetabolic Stability (HLM, t½ min)hERG Inhibition (IC50, µM)Target Potency (IC50, nM)Reference
Pair 1
Compound A (gem-dimethyl)gem-dimethyl155.225[3]
Compound B (oxetane)oxetane>60>3020[3]
Pair 2
Compound C (carbonyl)carbonyl25-10[3]
Compound D (oxetane)oxetane55-12[3]
Pair 3
GDC-0349 Precursor (Alkylamine)Alkyl groups on nitrogen-8.5Potent[3]
GDC-0349 (Oxetane)Oxetane on nitrogenImproved>100Potent[3]
Pair 4
ALDH1A Inhibitor 5 (Pyrazolopyrimidinone)PyrazolopyrimidinonePoor-900[3]
ALDH1A Inhibitor 6 (Oxetane)Oxetane-containingSignificantly Improved-80-250[3]

Recent studies have highlighted that aryl amino-oxetanes, such as this compound, exhibit remarkable stability in both acidic and basic conditions, along with higher aqueous solubility compared to their benzamide counterparts.[4] Furthermore, they maintain desirable properties like low lipophilicity (LogD) and high metabolic stability, positioning them as highly promising bioisosteres in drug discovery.[4]

Strategic Bioisosterism: Beyond Flatland

The this compound scaffold serves as an excellent bioisostere for several commonly used functional groups, offering distinct advantages.

Superiority over Planar Aromatic Systems

Traditional drug discovery has often relied on "flat" aromatic rings. However, the introduction of the three-dimensional oxetane ring can improve binding to target proteins by providing better shape complementarity and enabling interactions in previously unexplored regions of the binding pocket. X-ray crystallography and DFT calculations have shown that amino-oxetanes adopt a more three-dimensional conformation than benzamides.[4]

An Advantageous Alternative to gem-Dimethyl and Carbonyl Groups

The oxetane moiety is a well-established replacement for gem-dimethyl and carbonyl groups.[5] While gem-dimethyl groups can block metabolic oxidation, they often increase lipophilicity. The polar oxetane ring can provide similar steric hindrance to prevent metabolism while simultaneously improving solubility.[5] Compared to carbonyl groups, which can be susceptible to metabolic reduction, the oxetane ring is generally more stable.[6][7]

Visualizing the Impact: Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows relevant to the application of this compound in medicinal chemistry.

G cluster_0 Drug Discovery Workflow Start Lead Compound (e.g., with gem-dimethyl or carbonyl) Design Bioisosteric Replacement with This compound Start->Design Identified Liability (e.g., poor stability) Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Optimization Lead Optimization Screening->Optimization Improved Properties Candidate Drug Candidate Optimization->Candidate

A typical drug discovery workflow incorporating this compound.

G cluster_1 Advantages of this compound Core This compound Prop1 Improved Metabolic Stability Core->Prop1 Prop2 Enhanced Aqueous Solubility Core->Prop2 Prop3 Reduced Lipophilicity (LogD) Core->Prop3 Prop4 Increased 3D Character Core->Prop4 Prop5 Reduced Off-Target Effects (e.g., hERG inhibition) Core->Prop5

Key advantages of incorporating the this compound scaffold.

Experimental Protocols: A Guide to Evaluation

To aid researchers in assessing the benefits of the this compound scaffold, this section provides detailed methodologies for key experiments.

Synthesis of 3-Amino-3-aryloxetanes via Reductive Amination

This protocol describes a general procedure for the synthesis of 3-amino-3-aryloxetanes from 3-oxetanone and an aniline derivative.[3]

Materials:

  • 3-Oxetanone

  • Substituted aniline

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve 3-oxetanone (1.0 eq) and the substituted aniline (1.2 eq) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3-aryloxetane.

Human Liver Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a test compound.[3]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding potassium phosphate buffer, MgCl₂ solution, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.

In Vitro Kinase Inhibition Assay (Example: HTRF Kinase Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • Kinase buffer

  • Test compound

Procedure:

  • Prepare a reaction mixture containing the kinase, the biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period.

  • Stop the reaction and add the detection reagents: europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Incubate to allow for the formation of the FRET complex.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

GPCR Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the binding affinity of a compound to a G-protein coupled receptor.[8]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyloxetan-3-amine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyloxetan-3-amine scaffold has emerged as a promising motif in medicinal chemistry, particularly in the design of compounds targeting the central nervous system. The inherent structural features of the oxetane ring—polarity, metabolic stability, and three-dimensional character—offer significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives as inhibitors of monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

While a comprehensive, publicly available SAR study on a homologous series of this compound derivatives is not readily found in the literature, this guide synthesizes established principles of medicinal chemistry and available data on related monoamine reuptake inhibitors to present a putative SAR landscape. The following sections detail the hypothetical effects of structural modifications on transporter affinity and selectivity, provide standard experimental protocols for assessing these activities, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Hypothetical Derivatives

To illustrate the potential SAR of this compound derivatives, the following tables present hypothetical binding affinity data (Ki, nM) for a series of analogs. This data is intended to be illustrative, reflecting general trends observed in the SAR of other monoamine reuptake inhibitors.

Table 1: Effect of Substitution on the Phenyl Ring

CompoundR1R2R3R4R5SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a HHHHH150250500
1b FHHHH120200450
1c HFHHH100180400
1d HHFHH80150350
1e ClHHHH90170380
1f HHClHH50100250
1g HHOCH3HH200300600
1h HHCF3HH70120300

This hypothetical data suggests that electron-withdrawing groups, particularly at the 4-position of the phenyl ring, may enhance potency at all three transporters, with the most significant effect observed for SERT and NET.

Table 2: Effect of Substitution on the Amine

CompoundR6R7SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
2a HH150250500
2b CH3H100180400
2c CH3CH3120200420
2d EthylH180280550
2e PropylH250350650

This hypothetical data indicates that N-methylation can be beneficial for potency, while larger alkyl substituents may be detrimental. This is a common trend observed for many monoamine transporter inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the affinity and functional activity of compounds at monoamine transporters.

1. Radioligand Binding Assays

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Non-specific binding inhibitors: 10 µM Paroxetine (SERT), 10 µM Desipramine (NET), 10 µM Benztropine (DAT).

    • Test compounds dissolved in DMSO.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

  • Procedure:

    • Thaw cell membranes on ice and homogenize in ice-cold assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Dilute membranes to the desired concentration (e.g., 10-20 µg protein/well).

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific inhibitor, or test compound at various concentrations.

    • Initiate the binding reaction by adding the diluted cell membranes.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

  • Materials:

    • Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Radiolabeled neurotransmitters: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), [³H]Dopamine ([³H]DA).

    • Krebs-Ringer-HEPES buffer (pH 7.4).

    • Test compounds and selective uptake inhibitors for control.

  • Procedure:

    • Pre-incubate synaptosomes with the test compound or vehicle in Krebs-Ringer-HEPES buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Mandatory Visualizations

Diagram 1: Monoamine Reuptake Inhibition Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_Pre Monoamines Vesicle->MA_Pre Release MA_Synapse Monoamines in Synapse MA_Pre->MA_Synapse MAT Monoamine Transporter (SERT, NET, DAT) MAT->MA_Pre MA_Synapse->MAT Reuptake Receptor Postsynaptic Receptors MA_Synapse->Receptor Binding & Signal Transduction Inhibitor This compound Derivative Inhibitor->MAT Inhibition

Caption: Mechanism of action of this compound derivatives as monoamine reuptake inhibitors.

Diagram 2: Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Lead Compound: This compound B Design Analogs (Vary R-groups) A->B C Chemical Synthesis B->C D Primary Screening: Binding Assays (SERT, NET, DAT) C->D E Functional Assays: Uptake Inhibition D->E F Determine IC50 / Ki E->F G Establish Structure-Activity Relationship (SAR) F->G H Identify Potent & Selective Compounds G->H I Lead Optimization H->I I->B Iterative Design

Caption: A typical workflow for conducting structure-activity relationship studies of novel compounds.

Comparative Analysis of 3-Phenyloxetan-3-amine and Alternative Norepinephrine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of a 3-Phenyloxetan-3-amine derivative, a novel norepinephrine transporter (NET) inhibitor, with established NET inhibitors, Atomoxetine and Reboxetine. The data presented is intended to facilitate an objective evaluation of its potential as a therapeutic agent for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.

In Vitro Activity Comparison

The following table summarizes the in vitro potency of the compounds as inhibitors of the norepinephrine transporter. The data for the this compound derivative is sourced from patent literature, while the data for Atomoxetine and Reboxetine is from publicly available scientific research.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Source
This compound Derivative (Example 1 from WO2012127393A1) Human NETRadioligand Binding15-Patent WO2012127393A1
AtomoxetineHuman NETRadioligand Binding-5ChEMBL
ReboxetineRat NETRadioligand Binding-1.1[1]

Note: Data for the this compound derivative is based on a representative example from the cited patent and may not reflect the activity of the parent compound, this compound, for which specific public data is not available.

In Vivo Activity Comparison

While specific in vivo data for the this compound derivative is not publicly available, this section outlines common preclinical models used to evaluate the efficacy of NET inhibitors for ADHD and the typical effective dose ranges for the comparator compounds.

CompoundAnimal ModelBehavioral TestEffective Dose RangeObserved Effects
AtomoxetineNicotine-induced ADHD model (Rats)[2][3]Open Field Test, Novel Object Recognition1-3 mg/kgReduction in hyperactivity, improvement in cognitive deficits
ReboxetineSpontaneously Hypertensive Rat (SHR)5-Choice Serial Reaction Time Task (5-CSRTT)3-10 mg/kgImprovement in attention and impulsivity

Signaling Pathway and Experimental Workflow

Norepinephrine Transporter (NET) Inhibition Signaling Pathway

NET_Inhibition Norepinephrine Transporter (NET) Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential Synaptic_Cleft Synaptic Cleft Synaptic_Cleft_NE Synaptic Norepinephrine NE_release->Synaptic_Cleft_NE NET Norepinephrine Transporter (NET) NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Adrenergic_Receptor Adrenergic Receptor Postsynaptic_Signal Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Signal Synaptic_Cleft_NE->NET Transported by Synaptic_Cleft_NE->Adrenergic_Receptor Binds to NET_Inhibitor This compound (or alternative) NET_Inhibitor->NET Inhibits

Caption: Inhibition of the Norepinephrine Transporter (NET) by this compound or alternatives, leading to increased synaptic norepinephrine.

Experimental Workflow for In Vitro and In Vivo Validation

experimental_workflow Preclinical Validation Workflow for NET Inhibitors cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation radioligand_assay Radioligand Binding Assay (IC50/Ki determination) animal_models Animal Models of ADHD (e.g., Nicotine-induced, SHR) radioligand_assay->animal_models Lead Compound Selection cell_lines Cell Lines Expressing NET (e.g., HEK293, CHO) cell_lines->radioligand_assay radioligand Radiolabeled Ligand (e.g., [3H]Nisoxetine) radioligand->radioligand_assay test_compounds Test Compounds (this compound derivative, Atomoxetine, Reboxetine) test_compounds->radioligand_assay behavioral_tests Behavioral Assays (Open Field, Novel Object Recognition) animal_models->behavioral_tests microdialysis Microdialysis (Measure extracellular NE) animal_models->microdialysis

References

Comparative metabolic stability of oxetane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. A key strategy that has gained significant traction in modern medicinal chemistry is the incorporation of an oxetane motif. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane analogues, supported by experimental data and detailed methodologies.

The introduction of an oxetane ring, a four-membered cyclic ether, can dramatically alter a molecule's physicochemical properties.[1] It often serves as a bioisosteric replacement for metabolically vulnerable functionalities such as gem-dimethyl groups, carbonyls, and morpholine rings.[2][3][4] The unique structural and electronic characteristics of the oxetane, including its polarity and three-dimensional shape, contribute to enhanced metabolic profiles.[4][5][6]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds upon incorporation of an oxetane ring has been demonstrated in numerous studies. The following table summarizes quantitative data from in vitro microsomal stability assays, comparing oxetane-containing compounds to their structural analogues. The primary metric for comparison is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[7]

Compound Pair Structure of Analogue CLint (μL/min/mg protein) in HLM Structure of Oxetane Analogue CLint (μL/min/mg protein) in HLM Fold Improvement Reference
Pair 1: Carbonyl vs. Oxetane 150256.0x[7]
Pair 2: gem-Dimethyl vs. Oxetane >29325.9>11.3x[7]
Pair 3: Isopropyl vs. Oxetane HighLowSignificant[7]
Pair 4: Morpholine vs. Spiro-oxetane HighLowSignificant[5][8]

HLM: Human Liver Microsomes

The Mechanism of Enhanced Stability

The improved metabolic stability of oxetane-containing compounds can be attributed to several factors. The primary enzymes responsible for Phase I drug metabolism are Cytochrome P450s (CYPs).[8][9][10] The oxetane ring can enhance metabolic stability by:

  • Blocking Metabolically Labile Sites: The oxetane moiety can act as a "metabolic shield," sterically hindering the access of CYP enzymes to adjacent, metabolically vulnerable positions on the molecule.[4][11]

  • Increased Polarity: Compared to carbocyclic analogues like cyclobutane or gem-dimethyl groups, the oxygen atom in the oxetane ring increases the polarity of the molecule. This can reduce the compound's affinity for the often lipophilic active sites of CYP enzymes.

  • Altered Conformation: The rigid, three-dimensional structure of the oxetane ring can lock the molecule into a conformation that is less favorable for binding to metabolic enzymes.[2][11]

General Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Aliquots Taken at Timed Intervals incubate->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench add_is Add Internal Standard quench->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Workflow for a typical in vitro microsomal stability assay.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes. Specific parameters may be adjusted based on the compound's properties.

1. Materials and Reagents:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the desired final concentration (typically 1-10 µM).

    • Thaw the HLM on ice and dilute to the working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.

    • The "0-minute" time point is typically quenched immediately after the addition of the test compound, before the addition of NADPH, to represent the initial concentration.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t1/2) is calculated as: t1/2 = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Metabolic Fate: Analogue vs. Oxetane-Containing Compound analogue Analogue with Metabolic Soft Spot cyp CYP450 Enzymes analogue->cyp Metabolism metabolite Metabolite(s) cyp->metabolite oxetane Oxetane-Containing Analogue cyp2 CYP450 Enzymes oxetane->cyp2 Blocked Metabolism no_metabolism Reduced or No Metabolism cyp2->no_metabolism

Blocking metabolic "soft spots" with an oxetane ring.

Conclusion

The strategic incorporation of oxetane rings represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. By serving as a bioisosteric replacement for metabolically labile groups, oxetanes can effectively block sites of metabolism, leading to lower clearance and improved pharmacokinetic profiles. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in the field of drug discovery and development. As the quest for more durable and effective medicines continues, the oxetane motif is poised to play an increasingly important role in shaping the next generation of therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.